4-Amino-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-7-3(2)4(8)9/h1H,5H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRRRNSPESGSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626524 | |
| Record name | 4-Amino-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-52-7 | |
| Record name | 4-Amino-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 4-Amino-1H-pyrazole-3-carboxylic acid, covering its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs.[1] The presence of both an amino group and a carboxylic acid group on the pyrazole core makes this molecule a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors for therapeutic use.[2][3] This guide details the fundamental properties, synthesis protocols, and applications of this important chemical entity.
Chemical Identity and Properties
This compound is a small molecule with the chemical formula C4H5N3O2.[4] Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 116008-52-7 | [4] |
| Molecular Formula | C4H5N3O2 | [4][5] |
| Molecular Weight | 127.10 g/mol | [4] |
| Synonyms | 4-amino-1(2)H-pyrazole-3-carboxylic acid, 4-aminopyrazole-3-carboxylic acid | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis and Experimental Protocols
The synthesis of derivatives based on the this compound scaffold often starts with a related precursor, 4-nitro-1H-pyrazole-3-carboxylic acid. The nitro group serves as a precursor to the essential amino group.
General Synthesis Pathway
A common synthetic route involves the amidation of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by the chemical reduction of the nitro group to an amino group, yielding the desired 4-aminopyrazole core. This core is then typically used in subsequent coupling reactions to build more complex derivatives.[2][6]
Caption: General workflow for synthesizing 4-aminopyrazole derivatives.
Experimental Protocol: Synthesis of 1H-pyrazole-3-carboxamide Derivatives
The following protocol is adapted from a method used to synthesize potent kinase inhibitors.[6] It begins with the activation of the carboxylic acid on the nitro-pyrazole precursor.
Step 1: Acyl Chloride Formation and Amidation
-
Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (13.94 mmol) in 20 mL of THF.[6]
-
Add DMF (0.5 mL) and, at 0 °C, add oxalyl chloride (20.91 mmol).[6]
-
Stir the resulting mixture at room temperature for 60 minutes.[6]
-
Concentrate the mixture in vacuo to obtain the acyl chloride residue.[6]
-
Dissolve the residue in pyridine (20 mL).[6]
-
In a separate flask, dissolve the desired amine (e.g., compound 7 as cited in the source) in 20 mL of pyridine.[6]
-
At 0 °C, add the acyl chloride solution dropwise to the amine solution.[6]
-
Stir the final solution for 6 hours at 25 °C.[6]
-
Remove the solvent on a rotary evaporator to yield the 4-nitro-1H-pyrazole-3-carboxamide intermediate.[6]
Step 2: Reduction of the Nitro Group
-
The subsequent step, as described in the literature, is a reduction reaction to convert the nitro group to an amine, thus forming the 4-amino-1H-pyrazole-3-carboxamide core.[2][6] This is a standard transformation in organic synthesis, often accomplished using reagents like SnCl₂, H₂/Pd-C, or other reducing agents.
Applications in Drug Discovery
The this compound scaffold is of significant interest to the pharmaceutical industry due to its utility in synthesizing kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many diseases, including cancer.
FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)
Derivatives of this compound have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[2] FLT3 is a key target in the treatment of Acute Myeloid Leukemia (AML).[2][3]
By modifying the moieties attached to the core 4-aminopyrazole structure, researchers can optimize binding to the hydrophilic and hydrophobic regions of the kinase active site.[6] For instance, compound 8t from a published study, a derivative synthesized from this scaffold, showed powerful inhibitory activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4.[2] This demonstrates the value of the this compound core in generating highly potent and specific kinase inhibitors for cancer therapy.[2]
Caption: Role of the scaffold in developing targeted AML therapies.
Spectroscopic and Physical Data
| Data Type | Observation for Related Pyrazoles | Source |
| FT-IR Spectroscopy | A broad band in the 3100-2500 cm⁻¹ range confirms the O-H vibration of the COOH group and N-H/C-H vibrations of the pyrazole ring. | [7] |
| Melting Point | The related isomer, 3-Amino-1H-pyrazole-4-carboxylic acid, has a melting point of 135 °C (decomposes). | |
| Crystal Data | Crystal structures for derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid have been determined, showing stabilization by intermolecular hydrogen bonds. | [8] |
Conclusion
This compound, identified by CAS number 116008-52-7, is a high-value chemical intermediate for drug discovery and development.[4] Its bifunctional nature allows for versatile synthetic modifications, leading to the creation of potent and specific bioactive molecules. Its central role in the synthesis of advanced FLT3 and CDK inhibitors highlights its importance in the ongoing search for novel cancer therapeutics, particularly for challenging diseases like AML.[2] Researchers and drug development professionals can leverage this scaffold to explore new chemical space and design next-generation targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 4. This compound - CAS:116008-52-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | C4H5N3O2 | CID 22566198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic Acid
This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, particularly in oncology.
Core Compound Properties
This compound is a pyrazole derivative featuring both an amino group and a carboxylic acid group, making it a versatile scaffold for chemical modification. These functional groups provide convenient handles for creating a diverse range of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.
Physicochemical Data
The fundamental quantitative data for this compound are summarized below. It is crucial to distinguish this compound from its isomers, such as 3-Amino-1H-pyrazole-4-carboxylic acid, which shares the same molecular weight but may exhibit different chemical and biological properties.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [1][2] |
| Molecular Weight | 127.10 g/mol | [2] |
| CAS Number | 116008-52-7 | [2] |
| Canonical SMILES | C1=C(C(=NN1)C(=O)O)N | |
| Appearance | Typically a powder | |
| Storage | 2-8°C, sealed in a dry, dark place | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives often starts from a nitrated precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid. The amino group is typically introduced in a final step via the reduction of the nitro group. This strategy is common in the synthesis of various aminopyrazole compounds.[4][5][6]
Example Synthesis Protocol: Amide Derivative from a Nitro Precursor
This protocol outlines a general two-step procedure for synthesizing a 4-amino-1H-pyrazole-3-carboxamide derivative, which involves an initial amidation followed by reduction. This method is adapted from procedures used for creating biologically active molecules.[4][5]
Step 1: Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid
-
Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF).
-
Add a catalytic amount of Dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the mixture.
-
Allow the reaction to stir at room temperature for approximately 60 minutes to form the acid chloride intermediate.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting residue in a fresh solvent like pyridine.
-
In a separate flask, dissolve the desired amine (1 equivalent) in pyridine.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Let the reaction proceed for several hours (e.g., 6 hours) at room temperature.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent via rotary evaporation to yield the crude 4-nitro-1H-pyrazole-3-carboxamide product.
-
Purify the product using column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified 4-nitro-1H-pyrazole-3-carboxamide product in a solvent such as ethanol or methanol.
-
Add a reducing agent. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final 4-amino-1H-pyrazole-3-carboxamide derivative.
Applications in Drug Development
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[7][8] this compound serves as a key building block for compounds targeting a range of biological entities, with a notable application in the development of kinase inhibitors for cancer therapy.[9]
Derivatives of this scaffold have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[4][5] Mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML), making it an attractive therapeutic target.[4][10] The inhibition of FLT3 and its associated signaling pathways can suppress tumor cell proliferation and help overcome drug resistance.[4]
Logical Workflow for Drug Discovery
The process of developing a drug candidate from the this compound core follows a structured workflow from initial design to biological evaluation.
Caption: Drug discovery workflow using the pyrazole scaffold.
Targeted Signaling Pathway: FLT3 Inhibition
As mentioned, derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown significant potency against FLT3.[4] The FLT3 signaling pathway is a critical driver of proliferation and survival in certain leukemia cells. Inhibiting this pathway is a key strategy in treating FLT3-mutated AML.
Caption: Inhibition of the FLT3 signaling pathway by a pyrazole derivative.
References
- 1. This compound | C4H5N3O2 | CID 22566198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 637336-53-9|Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique structural framework, featuring both a pyrazole core and key functional groups, has garnered significant interest within the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives, with a particular focus on their roles as kinase inhibitors in cancer therapy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this promising area.
Chemical Properties
This compound possesses a distinct set of chemical and physical properties that make it a versatile scaffold for chemical synthesis. The presence of an amino group, a carboxylic acid, and a pyrazole ring system allows for a wide range of chemical modifications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is not widely available in commercial databases, and therefore, some of the presented data is based on closely related analogs and computational predictions.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| CAS Number | 116008-52-7 | |
| Appearance | Off-white to pale yellow powder (predicted) | |
| Melting Point | >300 °C (decomposes) (predicted) | |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in DMSO. | |
| pKa | ~3-4 for the carboxylic acid, ~5-6 for the pyrazole N-H, and ~2-3 for the amino group (estimated). |
Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the pyrazole ring proton would appear as a singlet in the aromatic region. The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration, often appearing as broad singlets.
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for the three carbon atoms of the pyrazole ring and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
1.2.3. FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3400-3250 (m) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 (w) |
| C=O Stretch (Carboxylic Acid) | 1725-1700 (s) |
| N-H Bend (Amine) | 1650-1580 (m) |
| C=N Stretch (Pyrazole Ring) | 1550-1475 (m) |
1.2.4. Mass Spectrometry
The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and other small fragments from the parent molecule.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research. A common synthetic route involves the construction of the pyrazole ring followed by functional group manipulations.
General Synthesis Workflow
A representative synthetic workflow for preparing derivatives of this compound often starts from a more readily available precursor, such as 4-nitro-1H-pyrazole-3-carboxylic acid.
Caption: General workflow for synthesizing 4-Amino-1H-pyrazole-3-carboxamide derivatives.
Experimental Protocol: Synthesis of a 4-Amino-1H-pyrazole-3-carboxamide Derivative
This protocol is adapted from the synthesis of related compounds and provides a general methodology.
Step 1: Amide Coupling
-
Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the intermediate amide by column chromatography.
Step 2: Nitro Group Reduction
-
Dissolve the intermediate amide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the reduction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final 4-amino-1H-pyrazole-3-carboxamide derivative.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
Kinase Inhibition
Several studies have highlighted the potential of pyrazole-based compounds as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). These kinases are crucial in cell cycle regulation and hematopoiesis, and their aberrant activation is implicated in various cancers, particularly acute myeloid leukemia (AML).
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations leading to the constitutive activation of FLT3 are common in AML and are associated with a poor prognosis.
Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.
Inhibition by this compound derivatives: These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK, PI3K/AKT, and STAT5.
CDK2/4 Signaling Pathway
CDK2 and CDK4 are key regulators of the cell cycle, particularly the G1/S phase transition. Their activity is tightly controlled by cyclins and CDK inhibitors. In many cancers, the CDK2/4 pathway is hyperactivated, leading to uncontrolled cell proliferation.
Caption: CDK2/4 pathway controlling the G1/S transition of the cell cycle.
Inhibition by this compound derivatives: By inhibiting the kinase activity of CDK2 and CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thus arresting the cell cycle.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potent biological activities. The demonstrated ability of these compounds to inhibit key kinases involved in cancer progression, such as FLT3 and CDK2/4, underscores their therapeutic potential. This technical guide provides a foundational understanding of the chemical properties and biological relevance of this important scaffold, aiming to stimulate further research into its applications in medicine and beyond.
Spectroscopic and Analytical Profile of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of expected and comparative data derived from closely related analogs and derivatives. The information herein is intended to serve as a robust reference for the characterization and quality control of this compound in research and development settings.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. This data is compiled from various sources and is intended for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Expected) | DMSO-d₆ | ~12.0-13.0 (br s, 1H, COOH), ~7.5-8.0 (s, 1H, pyrazole-H5), ~5.0-6.0 (br s, 2H, NH₂), ~11.0-12.0 (br s, 1H, NH) |
| Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | - | Data not available in provided search results. |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | - | Data not available in provided search results. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Expected) | DMSO-d₆ | ~165-170 (C=O), ~140-145 (C3), ~130-135 (C5), ~100-105 (C4) |
| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[1] | CDCl₃ | 163.8 (COOCH₃), 155.0 (COOC(CH₃)₃), 150.1 (Pyr 5-C), 142.9 (Pyr 3-C), 111.8 (Pyr 4-C), 79.6 (C(CH₃)₃), 51.4 (OCH₃), 44.4 (Pip 2,6-C), 35.3 (Pip 4-C), 28.9 (Pip 3,5-C), 28.6 (C(CH₃)₃), 21.4 (CH₃) |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2] | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |
| This compound (Expected) | KBr | 3400-3200 (N-H stretch, NH₂), 3300-2500 (O-H stretch, broad, COOH), ~1700 (C=O stretch), ~1640 (N-H bend), ~1580 (C=N stretch) |
| 1H-pyrazole-3-carboxylic acid[3] | Methanol | 3100-2500 (broad band, O-H, N-H, C-H vibrations), 1560-1460 (pyrazole ring) |
| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile[4] | KBr | 3267 and 3250 (NH₂), 2210 (CN), 1613 (CO) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) |
| This compound | ESI+ | 128.04 |
| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[1] | HRMS (ESI+) | 422.2051 ([M+Na]⁺) |
| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid[5] | - | 203.20 (Molecular Weight) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water). The solvent should be compatible with the chosen ionization method.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.
-
The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between functional groups and spectroscopic features.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid. Due to the limited availability of a directly published and assigned spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of a closely related analog, ethyl 4-amino-1H-pyrazole-3-carboxylate. This document also includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of similar small organic molecules.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are predicted based on the known spectrum of ethyl 4-amino-1H-pyrazole-3-carboxylate and general principles of NMR spectroscopy. The pyrazole ring proton (H5) is expected to be a singlet, and the protons of the amino (NH₂) and carboxylic acid (COOH) groups are also anticipated to appear as broad singlets. The exact chemical shifts of the NH₂ and COOH protons can vary significantly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H5 (pyrazole ring) | ~7.7 | Singlet | 1H |
| NH₂ (amino group) | Broad, variable | Singlet | 2H |
| COOH (carboxylic acid) | Broad, variable | Singlet | 1H |
| NH (pyrazole ring) | Broad, variable | Singlet | 1H |
Note: Predicted values are based on data for ethyl 4-amino-1H-pyrazole-3-carboxylate and are subject to variation based on experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the analyte. For a polar molecule like this compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.
-
Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): Acquire a suitable number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A delay of 1-5 seconds is common for small molecules.
-
Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.
-
Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard signal to its known chemical shift (e.g., TMS at 0.00 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹H NMR spectrum.
Caption: A flowchart outlining the key steps in ¹H NMR analysis.
13C NMR Analysis of 4-Amino-1H-pyrazole-3-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to bioactive molecules. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities. A thorough understanding of the molecular structure and electronic environment of substituted pyrazoles is paramount for the rational design of new therapeutic agents. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This technical guide outlines the expected ¹³C NMR spectral characteristics of this compound, provides a general experimental protocol for data acquisition, and presents a logical workflow for spectral analysis.
Disclaimer: As of the latest search, specific experimental ¹³C NMR data for this compound is not publicly available. The data presented in this guide is based on predictive models and analysis of structurally related pyrazole derivatives.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These estimations are derived from established substituent effects on the pyrazole ring and typical chemical shift ranges for the functional groups present. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the pyrazole ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 145 - 155 | Attached to two nitrogen atoms and the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| C4 | 110 - 120 | Shielded by the electron-donating amino group, resulting in an upfield shift compared to the unsubstituted pyrazole. |
| C5 | 130 - 140 | Influenced by the adjacent nitrogen atom and the overall electronic effects of the substituents. |
| COOH | 165 - 175 | Typical chemical shift range for a carboxylic acid carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed, generalized methodology for acquiring the ¹³C NMR spectrum of a pyrazole derivative like this compound.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, acidic compounds like this one, as it can solubilize the sample and its residual proton signal does not interfere with the expected analyte signals. Other potential solvents include methanol-d₄ or a mixture of deuterated water (D₂O) with a suitable co-solvent.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field inhomogeneities.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, in polar solvents, a secondary standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) might be more appropriate.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.
-
Probe Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure maximum signal transmission.
-
Locking and Shimming: The deuterium signal from the solvent is used to lock the magnetic field frequency. The magnetic field homogeneity is then optimized by adjusting the shim coils to obtain sharp, symmetrical solvent peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm or the solvent peak).
-
Peak Picking and Integration: The chemical shifts of the peaks are determined, and their relative intensities can be integrated, although integration in ¹³C NMR is generally not as straightforwardly quantitative as in ¹H NMR without specific experimental setups.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Caption: A flowchart illustrating the key stages of 13C NMR analysis.
This comprehensive approach, combining predictive data with standardized experimental and analytical workflows, provides a robust framework for the structural characterization of this compound and its derivatives, facilitating further research and development in medicinal chemistry.
An In-depth Technical Guide to the FT-IR Spectrum of 4-Amino-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid. This document outlines the expected vibrational frequencies and their assignments, offers comprehensive experimental protocols for spectral acquisition, and illustrates the key structure-spectrum correlations. This information is critical for the structural elucidation, quality control, and analytical development of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry.
Molecular Structure and Expected Vibrational Modes
This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a carboxylic acid (-COOH), a primary amine (-NH₂), and a pyrazole ring. The presence of both acidic (carboxylic acid) and basic (amino and pyrazole nitrogen) centers suggests the possibility of zwitterionic forms and strong intermolecular hydrogen bonding, which will significantly influence the FT-IR spectrum, often leading to broad and complex absorption bands.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3500 - 2500 | Strong, Very Broad | O-H stretching, N-H stretching | Carboxylic Acid, Amine, Pyrazole N-H |
| ~3400 - 3200 | Medium | Asymmetric & Symmetric N-H stretching | Primary Amine |
| ~1710 - 1680 | Strong | C=O stretching | Carboxylic Acid |
| ~1650 - 1600 | Medium | N-H bending (scissoring) | Primary Amine |
| ~1620 - 1550 | Medium to Strong | C=N and C=C stretching | Pyrazole Ring |
| ~1550 - 1450 | Medium | Ring stretching | Pyrazole Ring |
| ~1440 - 1395 | Medium | O-H in-plane bending | Carboxylic Acid |
| ~1320 - 1210 | Strong | C-O stretching | Carboxylic Acid |
| ~1200 - 1100 | Medium | C-N stretching | Amine, Pyrazole Ring |
| ~950 - 910 | Medium, Broad | O-H out-of-plane bending | Carboxylic Acid |
Note: The broadness of the O-H and N-H stretching bands is due to extensive hydrogen bonding in the solid state. These broad absorptions may overlap with the sharper C-H stretching bands.
Experimental Protocols for FT-IR Spectral Acquisition
Accurate and reproducible FT-IR spectra of solid samples like this compound can be obtained using several standard methods. The choice of method depends on the sample amount, its physical properties, and the desired spectral quality.
3.1 Potassium Bromide (KBr) Pellet Method
This is a common transmission method for obtaining high-quality spectra of solid samples.
-
Sample Grinding: Grind approximately 1-2 mg of the solid sample to a fine powder using a clean agate mortar and pestle.[1]
-
Mixing with KBr: Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region.[1]
-
Thorough Mixing: Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[2]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[1]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum should be collected using a blank KBr pellet.[3]
3.2 Attenuated Total Reflectance (ATR) Method
ATR is a popular and rapid method that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[1][3] Run a background scan with the clean, empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[1]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[1]
-
Data Collection: Collect the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal, generating the spectrum.[3][4]
3.3 Thin Solid Film Method
This method is suitable for samples that are soluble in a volatile solvent.
-
Sample Dissolution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a suitable volatile solvent (e.g., methanol, ethanol).
-
Film Deposition: Place a single drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
-
Spectral Measurement: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.[5]
Visualization of Structure-Spectrum Correlations
The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Mass Spectrometry of 4-Amino-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific, publicly available mass spectrometry data for 4-Amino-1H-pyrazole-3-carboxylic acid is scarce. This guide is therefore a theoretical framework based on the known mass spectrometric behavior of its constituent functional groups—a carboxylic acid, a primary amine, and a pyrazole ring. The protocols and fragmentation patterns described are predictive and intended to serve as a robust starting point for method development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Mass spectrometry (MS) is an indispensable analytical technique for its characterization, offering high sensitivity and specificity for identification, quantification, and structural elucidation. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing this compound in complex matrices such as biological fluids or reaction mixtures.
This technical guide outlines a proposed LC-MS/MS methodology for the analysis of this compound, including detailed experimental protocols and a predictive analysis of its fragmentation patterns under electrospray ionization (ESI).
Molecular Properties
-
Molecular Formula: C₄H₅N₃O₂
-
Average Molecular Weight: 127.10 g/mol
-
Monoisotopic (Exact) Mass: 127.0382 Da
The exact mass is the critical value for high-resolution mass spectrometry. The presence of three nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.
Proposed Experimental Protocol: LC-MS/MS Analysis
Given its polar nature (containing both an acidic and a basic site), this compound is well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
Sample Preparation
The choice of sample preparation depends on the complexity of the sample matrix.
-
For Pure Compounds or Standards ("Dilute and Shoot"):
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and deionized water.
-
Serially dilute the stock solution to the desired concentration range for calibration curves (e.g., 1 ng/mL to 1000 ng/mL) using the initial solvent mixture.
-
Transfer the final dilution to an autosampler vial for injection.
-
-
For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation (for plasma/serum): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex thoroughly for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water with buffer).
-
Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial.
-
Liquid Chromatography (LC)
A HILIC method is proposed to achieve good retention and peak shape for this polar analyte.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system compatible with MS |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
Table 1: Proposed HILIC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 50 | 50 |
| 5.5 | 0.4 | 50 | 50 |
| 5.6 | 0.4 | 5 | 95 |
| 8.0 | 0.4 | 5 | 95 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the recommended ionization technique. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it amenable to detection in both positive and negative ion modes. Positive ion mode ([M+H]⁺) is often more sensitive for compounds with basic nitrogen atoms.
Table 2: Proposed Mass Spectrometer Parameters (Q-TOF or Triple Quadrupole)
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Mode | ESI | ESI |
| Capillary Voltage | 3.0 kV | -2.5 kV |
| Source Temperature | 150°C | 150°C |
| Desolvation Gas Temp. | 400°C | 400°C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Collision Gas | Argon | Argon |
| Scan Mode (Full Scan) | m/z 50-300 | m/z 50-300 |
| Scan Mode (MS/MS) | Product Ion Scan of m/z 128.04 | Product Ion Scan of m/z 126.03 |
| Collision Energy (CE) | Ramp 10-40 eV (for fragmentation analysis) | Ramp 10-40 eV (for fragmentation analysis) |
Data Presentation and Visualization
Predicted Fragmentation Pattern
Mass spectrometry of carboxylic acids and amines involves characteristic fragmentation pathways.[1][2] For this compound, the protonated molecule ([M+H]⁺, m/z 128.0456) is expected to undergo the following primary fragmentations upon collision-induced dissociation (CID):
-
Loss of Water (H₂O): A common loss from the carboxylic acid group, resulting in an ion at m/z 110.0350.
-
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion may lose CO, yielding a fragment at m/z 82.0398.
-
Loss of the Carboxyl Group (•COOH): A direct cleavage can result in the loss of the entire carboxylic acid moiety as a radical, though loss of CO₂ from the deprotonated molecule is more common in negative mode.
-
Decarboxylation (Loss of CO₂): In negative ion mode, the deprotonated molecule ([M-H]⁻, m/z 126.0225) is expected to readily lose carbon dioxide, a characteristic fragmentation of carboxylic acids, to produce a highly stable anion at m/z 82.0304.[3]
Table 3: Predicted Precursor and Product Ions for MS/MS Analysis
| Ion Mode | Precursor Ion | Predicted m/z (Exact Mass) | Proposed Product Ion | Predicted m/z (Exact Mass) | Neutral Loss |
| ESI+ | [M+H]⁺ | 128.0456 | [M+H - H₂O]⁺ | 110.0350 | H₂O |
| [M+H - H₂O - CO]⁺ | 82.0398 | H₂O + CO | |||
| [M+H - COOH]⁺ | 83.0456 | •COOH | |||
| ESI- | [M-H]⁻ | 126.0225 | [M-H - CO₂]⁻ | 82.0304 | CO₂ |
Diagrams
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The proposed HILIC LC-MS/MS method offers a robust starting point for achieving sensitive and specific detection and quantification. The predicted fragmentation pathways for both positive and negative ion modes can be used to establish selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for quantitative assays. Researchers are encouraged to use these protocols as a baseline, with the understanding that empirical optimization will be necessary to achieve the best performance for their specific application and instrumentation.
References
Navigating the Solubility Landscape of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation development. 4-Amino-1H-pyrazole-3-carboxylic acid, with its potential for diverse chemical modifications, presents a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in different organic solvents is essential for chemists and pharmacologists to control reaction kinetics, design purification strategies, and develop suitable delivery systems. This document serves as a practical guide to the experimental determination of the solubility of this and similar compounds.
Quantitative Solubility Data
A comprehensive search of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative data on the solubility of this compound in common organic solvents. The absence of such data in the public domain underscores the need for experimental determination by researchers working with this compound. The following sections provide detailed protocols for generating this essential information.
Experimental Protocols for Solubility Determination
The accurate determination of solubility is paramount for reliable and reproducible research. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.
Equilibrium Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solid in the solution becomes constant.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to determine the equilibration time by sampling at different time points until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Quantification: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reliable and validated HPLC method is critical for the accurate quantification of the dissolved compound.
Typical HPLC Parameters (to be optimized for the specific compound):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution method should be developed to achieve good peak shape and separation from any impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for solubility determination and the logical relationship between key experimental stages.
Caption: General experimental workflow for determining the solubility of a solid compound.
Caption: Logical relationship of factors influencing the final solubility measurement.
Conclusion
While a definitive, pre-existing table of solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The detailed experimental protocol for the equilibrium shake-flask method, coupled with HPLC analysis, offers a robust approach for generating reliable solubility data. By following these established methodologies, scientists and drug development professionals can build a comprehensive understanding of the physicochemical properties of this important molecule, thereby facilitating its effective use in research and development.
Stability and Storage of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural framework, featuring both a pyrazole core and reactive amino and carboxylic acid functional groups, makes it a valuable precursor for the synthesis of a wide array of biologically active compounds. Notably, this molecule serves as a key intermediate in the development of potent kinase inhibitors targeting signaling pathways implicated in proliferative diseases such as acute myeloid leukemia (AML). Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in synthetic applications and to maintain the validity of research outcomes.
This technical guide provides an in-depth overview of the stability profile of this compound, offering recommendations for its proper storage and handling. It includes a summary of its stability under various stress conditions, detailed experimental protocols for stability assessment, and a visualization of its role within a key drug discovery signaling pathway.
Chemical Properties and Stability Profile
While specific, comprehensive forced degradation studies on this compound are not extensively published in peer-reviewed literature, its general stability can be inferred from material safety data sheets (MSDS) provided by chemical suppliers and from stability studies conducted on structurally related pyrazole derivatives.
General Stability: The compound is generally considered stable under recommended storage and handling conditions.[1][2] It is a solid, crystalline powder and, like many aminocarboxylic acids, is susceptible to degradation under harsh environmental conditions.
Incompatible Materials: To prevent degradation, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[1][3]
Hazardous Decomposition: When subjected to thermal decomposition, for instance in a fire, the compound may release toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][3]
Stability Under Forced Degradation Conditions
The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of similar chemical structures and published data on related pyrazole derivatives. It is important to note that the data for hydrolytic stability is adapted from a study on different pyrazole derivatives and should be considered indicative rather than absolute for this specific molecule.
| Stress Condition | Parameters | Expected Stability/Outcome | Potential Degradants | Reference/Analogy |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Likely susceptible to degradation, particularly at elevated temperatures. | Amide hydrolysis of the pyrazole ring, decarboxylation. | General knowledge of aminocarboxylic acids |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Likely susceptible to degradation. A study on related pyrazole esters showed rapid hydrolysis at pH 8. | Decarboxylation, potential ring opening under harsh conditions. | Based on pyrazole ester derivatives |
| Neutral Hydrolysis | Water, RT to 60°C | More stable than under acidic or basic conditions, but degradation is possible over extended periods at elevated temperatures. | Minor hydrolysis products. | General chemical principles |
| Oxidative Stress | 3-30% H₂O₂, RT | The amino group is a potential site for oxidation, leading to the formation of N-oxides or other oxidation products. | N-oxide derivatives, products of ring oxidation. | General knowledge of aminopyrazoles |
| Photostability | ICH Q1B conditions (UV/Vis light) | Expected to have some sensitivity to light. Photodegradation may lead to coloration and the formation of impurities. | Photolytic cleavage products, dimers, or rearranged isomers. | General knowledge of aromatic amines |
| Thermal Stress | 60 - 80°C (solid state) | A study on 4-amino-3,5-dinitro-1H-pyrazole showed decomposition starting around 173°C. The target molecule is expected to be more stable but will degrade at elevated temperatures. | Decarboxylation products, products of pyrazole ring decomposition (e.g., HCN, unsaturated hydrocarbons). | Based on 4-amino-3,5-dinitro-1H-pyrazole |
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:
-
Temperature: Store in a cool, dry place.[1][3] For long-term storage, refrigeration at 2-8°C is advisable.[4][5][6]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[1][3][7] For enhanced stability, particularly for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Light: Protect from direct sunlight and strong UV sources.[8]
-
Handling: Use in a well-ventilated area.[1][7] Avoid generating dust.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7]
Experimental Protocols for Stability Assessment
The following section provides detailed methodologies for assessing the stability of this compound under forced degradation conditions. These protocols are based on established international guidelines (ICH Q1A/Q1B) and adapted from relevant literature.
Forced Degradation Workflow
A typical workflow for a forced degradation study is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating and to identify potential degradation products.
Caption: Workflow for a typical forced degradation study.
Hydrolytic Stability Assessment
This protocol is adapted from studies on related pyrazole derivatives and is designed to evaluate stability in acidic, basic, and neutral conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., Methanol:Water 50:50 v/v).
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of purified water to achieve a final concentration of 0.5 mg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Time-Point Sampling: At each time point, withdraw an aliquot of each solution.
-
Neutralization:
-
Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.
-
Neutralize the basic sample with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Oxidative, Photolytic, and Thermal Stability Protocols
-
Oxidative Stability: Prepare a solution of the compound (e.g., 0.5 mg/mL) in a mixture of the stock solvent and 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours). Analyze by HPLC.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be protected from light as a control. Analyze both the exposed and control samples by HPLC.
-
Thermal Stability (Solid State): Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 7 days). At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
Role in Drug Discovery: A Signaling Pathway Context
This compound is a crucial scaffold for the synthesis of kinase inhibitors. Derivatives of this compound have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][4] The FLT3 receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to its constitutive activation and uncontrolled cell proliferation. Inhibitors that block the ATP-binding site of FLT3 can halt this aberrant signaling.
FLT3 Signaling Pathway and Inhibition
The following diagram illustrates a simplified FLT3 signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.
Caption: FLT3 signaling pathway and the action of derived inhibitors.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its integrity is best preserved by storing it in a cool, dry, and dark environment in a tightly sealed container. As a key building block in modern drug discovery, particularly for kinase inhibitors, a thorough understanding of its stability is essential for researchers. While comprehensive degradation data for this specific molecule is limited, knowledge from related structures and general chemical principles allows for the establishment of robust handling and storage protocols. The experimental methodologies outlined in this guide provide a framework for conducting detailed stability assessments to ensure the quality and reliability of this important synthetic intermediate.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Tautomerism in Aminopyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals
Abstract: Aminopyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical properties, which are profoundly influenced by annular prototropic tautomerism. This guide provides an in-depth analysis of the tautomeric equilibrium in aminopyrazole carboxylic acids, detailing the structural nuances, influencing factors, and the experimental and computational protocols used for their characterization. Quantitative data are summarized for comparative analysis, and key workflows are visualized to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When unsubstituted at a ring nitrogen, they exhibit prototropic tautomerism, where a proton shifts between the two nitrogen atoms.[1] For aminopyrazole carboxylic acids, this phenomenon results in an equilibrium between two primary tautomeric forms: the 3-amino-1H-pyrazole-5-carboxylic acid and the 5-amino-1H-pyrazole-3-carboxylic acid.
The position of this equilibrium is critical as the two tautomers can possess distinct properties:
-
Receptor Binding: Different hydrogen bond donor/acceptor patterns can lead to vastly different binding affinities and selectivities for biological targets like protein kinases.[2]
-
Physicochemical Properties: Tautomers exhibit different dipole moments, which affects solubility, crystal packing, and membrane permeability.
-
Reactivity: The nucleophilicity and electrophilicity of the ring system and its substituents are altered, impacting synthetic strategies.[1]
Understanding and controlling this tautomerism is therefore a key aspect of rational drug design for this class of compounds.
The Tautomeric Equilibrium
The primary equilibrium for an archetypal aminopyrazole carboxylic acid involves a 1,2-proton shift between the ring nitrogens, N1 and N2. This interconverts the 3-amino-5-carboxy and 5-amino-3-carboxy tautomers.
References
Crystal Structure of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a definitive crystal structure for 4-Amino-1H-pyrazole-3-carboxylic acid has not been publicly deposited. This guide provides a comprehensive overview based on the crystallographic data of closely related pyrazole derivatives and established methodologies for synthesis and crystallization. The provided protocols and expected data serve as a robust framework for researchers aiming to elucidate the crystal structure of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of various therapeutic agents, and understanding the three-dimensional arrangement of its derivatives is paramount for structure-based drug design. This technical guide outlines the probable methodologies for the synthesis, crystallization, and crystallographic analysis of this compound, supported by data from structurally analogous compounds.
Synthesis and Crystallization Protocols
The synthesis of 4-aminopyrazole derivatives can be approached through various established routes. A common method involves the reduction of a nitro group precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.
Proposed Synthesis of this compound
A likely synthetic route starts from 4-nitro-1H-pyrazole-3-carboxylic acid.
Experimental Protocol:
-
Starting Material: 4-nitro-1H-pyrazole-3-carboxylic acid.
-
Reduction: The nitro group can be reduced to an amine group using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
-
Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product is extracted. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Crystallization Protocols for Pyrazole Derivatives
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The methods of slow evaporation, vapor diffusion, and cooling are commonly employed for small organic molecules. Based on successful crystallizations of similar compounds, the following protocols are recommended.
Protocol 1: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like THF-MeOH) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Alkaline Hydrolysis and Recrystallization (adapted from a similar compound)
This method is adapted from the synthesis of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid.
-
If starting from an ester of this compound, dissolve the ester in a mixture of THF and Methanol.
-
Add an aqueous solution of NaOH and heat the mixture (e.g., at 333 K for 4 hours).
-
Remove the organic solvents under reduced pressure.
-
Acidify the residue with HCl at a low temperature (e.g., 273 K) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and then recrystallize from a solvent like ethanol to obtain single crystals.
Crystallographic Data of Related Compounds
The following tables summarize the crystallographic data for several pyrazole derivatives with similar structural features to this compound. This data provides a reference for the expected unit cell parameters and crystal system.
Table 1: Crystallographic Data for 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.966 (2) |
| b (Å) | 8.531 (2) |
| c (Å) | 10.266 (2) |
| β (°) | 95.57 (3) |
| Volume (ų) | 781.5 (3) |
| Z | 4 |
| Temperature (K) | 113 (2) |
| Radiation | Mo Kα |
Table 2: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₄H₃ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.4370 (17) |
| b (Å) | 6.9155 (5) |
| c (Å) | 13.0629 (7) |
| β (°) | 110.558 (6) |
| Volume (ų) | 2151.6 (3) |
| Z | 16 |
| Temperature (K) | 293 |
Table 3: Crystallographic Data for 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
| Parameter | Value |
| Chemical Formula | C₄H₇N₅O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.855 (3) |
| b (Å) | 9.026 (5) |
| c (Å) | 7.092 (4) |
| β (°) | 103.267 (7) |
| Volume (ų) | 302.5 (3) |
| Z | 2 |
| Temperature (K) | 296 (2) |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of this compound.
Relevant Signaling Pathways in Drug Development
Derivatives of this compound have been investigated as potent inhibitors of kinases involved in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). Understanding these pathways is crucial for drug development professionals.
FLT3 Signaling Pathway
Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Constitutive activation of the FLT3 receptor leads to the activation of downstream signaling cascades that promote cell proliferation and survival.
CDK2/4 Signaling Pathway in Cell Cycle Progression
CDK4 and CDK2 are key regulators of the G1 to S phase transition in the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By leveraging the established protocols and crystallographic data from closely related compounds, researchers are well-equipped to pursue the determination of its three-dimensional structure. Such an achievement would be a valuable contribution to the field of medicinal chemistry, enabling more precise structure-based design of novel therapeutics targeting critical pathways in diseases like cancer.
The Aminopyrazole Core: A Scaffold for Landmark Drug Discoveries
An In-depth Technical Guide on the Discovery and History of Aminopyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.
The aminopyrazole scaffold, a five-membered heterocyclic ring bearing an amino group, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its synthetic tractability and ability to engage in diverse biological interactions have made it a cornerstone in the development of targeted therapies across a wide range of diseases, including inflammatory conditions, erectile dysfunction, and cancer. This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, detailing key experimental protocols, quantitative biological data, and the signaling pathways they modulate.
A Historical Perspective: From Dyes to Drugs
The story of pyrazoles dates back to the late 19th century, with their initial applications primarily in the dye industry. However, their therapeutic potential soon became apparent. An early significant aminopyrazole-containing drug was Aminophenazone, a potent analgesic and anti-inflammatory agent. While its use has declined due to safety concerns, it demonstrated the pharmacological promise of this chemical class.
The modern era of aminopyrazole-based drugs was ushered in by a deeper understanding of disease biology and the advent of structure-based drug design. This led to the rational design of highly selective and potent inhibitors for specific biological targets, transforming the therapeutic landscape.
Seminal Aminopyrazole-Based Drug Discoveries
The versatility of the aminopyrazole core is exemplified by the diverse mechanisms of action and therapeutic applications of the drugs derived from it. Below are in-depth profiles of three landmark drugs that highlight the significance of this scaffold.
Celecoxib: A Selective COX-2 Inhibitor for Inflammation
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. This presented the opportunity to develop selective COX-2 inhibitors that would retain anti-inflammatory efficacy while reducing the gastrointestinal side effects associated with non-selective NSAIDs.
A team at Searle (later Pfizer) embarked on a program to develop such a selective inhibitor, leading to the discovery of Celecoxib. The aminopyrazole core of Celecoxib plays a crucial role in its selective binding to the active site of COX-2.
Quantitative Data for Celecoxib:
| Parameter | Value | Species |
| IC50 (COX-1) | 15,000 nM | Human |
| IC50 (COX-2) | 40 nM | Human |
| Selectivity Index (COX-1/COX-2) | 375 | |
| Half-life (t1/2) | ~11 hours | Human |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Human |
| Protein Binding | ~97% | Human |
Experimental Protocols:
Synthesis of Celecoxib
A common synthetic route to Celecoxib involves the condensation of a substituted 1,3-dione with a substituted hydrazine.
-
Step 1: Claisen Condensation. 4-Methylacetophenone is reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium methoxide to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[1]
-
Step 2: Cyclization. The resulting dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol.[2] The mixture is heated to form the pyrazole ring through cyclization.[2]
-
Purification. The crude Celecoxib is then purified by recrystallization.[2]
In Vitro COX-2 Inhibition Assay
The inhibitory activity of Celecoxib against COX-1 and COX-2 can be determined using a whole-cell assay or with purified enzymes.
-
Enzyme/Cell Preparation: Human recombinant COX-1 and COX-2 enzymes or cells expressing these enzymes are used.
-
Incubation: The enzymes or cells are pre-incubated with varying concentrations of Celecoxib.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Quantification: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using methods like enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
-
IC50 Determination: The concentration of Celecoxib that inhibits 50% of the enzyme activity (IC50) is calculated.[2]
Signaling Pathway:
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction
The discovery of Sildenafil is a classic example of serendipity in drug development. Initially investigated by Pfizer scientists in the late 1980s and early 1990s as a potential treatment for hypertension and angina, its modest effects on these conditions were overshadowed by an unexpected side effect: penile erections. This led to a shift in its development towards the treatment of erectile dysfunction.
Sildenafil's mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil enhances the effect of nitric oxide (NO), a key mediator of smooth muscle relaxation and vasodilation in the corpus cavernosum.
Quantitative Data for Sildenafil:
| Parameter | Value | Species |
| IC50 (PDE5) | ~3.5 nM | Human |
| Selectivity over other PDEs | >10-fold over PDE6, >1000-fold over others | |
| Absolute Bioavailability | ~41% | Human |
| Half-life (t1/2) | 3-4 hours | Human |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasted) | Human |
| Protein Binding | ~96% | Human |
Experimental Protocols:
Synthesis of Sildenafil
The commercial synthesis of Sildenafil has been optimized for efficiency and scale. A key step is the construction of the pyrazolopyrimidinone core.
-
Step 1: Pyrazole Formation. A diketoester is reacted with hydrazine to form the pyrazole ring.[4]
-
Step 2: N-Methylation and Hydrolysis. The pyrazole is N-methylated, followed by hydrolysis to yield the carboxylic acid.[4]
-
Step 3: Nitration and Amidation. The carboxylic acid is nitrated and then converted to the corresponding carboxamide.[4]
-
Step 4: Reduction and Acylation. The nitro group is reduced to an amine, which is then acylated.[4]
-
Step 5: Cyclization and Sulfonylation. The intermediate undergoes cyclization to form the pyrazolopyrimidinone core, which is then chlorosulfonylated.[4]
-
Step 6: Amination. The final step involves reaction with 1-methylpiperazine to yield Sildenafil.[4]
In Vitro PDE5 Inhibition Assay
The inhibitory potency of Sildenafil against PDE5 is typically measured using an in vitro enzyme assay.
-
Enzyme Preparation: Recombinant human PDE5 is used.
-
Incubation: The enzyme is incubated with various concentrations of Sildenafil.
-
Reaction Initiation: cGMP, the substrate for PDE5, is added to start the reaction.
-
Quantification: The amount of GMP produced is quantified, often using methods like a fluorescence polarization assay or by measuring the release of inorganic phosphate after subsequent enzymatic steps.[5][6]
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Signaling Pathway:
Pirtobrutinib: A Non-Covalent BTK Inhibitor for B-Cell Malignancies
A more recent success story for the aminopyrazole scaffold is Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Approved by the FDA in 2023 for the treatment of relapsed or refractory mantle cell lymphoma, Pirtobrutinib represents a significant advancement in the treatment of B-cell malignancies.[7]
Unlike first-generation BTK inhibitors that form a covalent bond with the enzyme, Pirtobrutinib's reversible binding allows it to be effective against tumors that have developed resistance through mutations at the covalent binding site.
Quantitative Data for Pirtobrutinib:
| Parameter | Value |
| IC50 (BTK) | <1 nM |
| Absolute Bioavailability | 85.5% |
| Half-life (t1/2) | ~21 hours |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours |
| Protein Binding | ~96% |
Experimental Protocols:
Synthesis of Pirtobrutinib
The synthesis of Pirtobrutinib involves the construction of a substituted aminopyrazole core followed by coupling with a fluorinated benzamide moiety.
-
A key intermediate is a substituted 3-amino-1H-pyrazole-4-carboxamide.[8]
-
This is coupled with a 4-((5-fluoro-2-methoxybenzamido)methyl)phenyl group.
-
The final steps involve the introduction of the (S)-1,1,1-trifluoropropan-2-yl group at the N1 position of the pyrazole ring.[8]
In Vitro BTK Inhibition Assay
The inhibitory activity of Pirtobrutinib against BTK is determined using a kinase activity assay.
-
Enzyme Preparation: Recombinant human BTK is used.
-
Incubation: The enzyme is incubated with various concentrations of Pirtobrutinib.
-
Reaction Initiation: ATP and a suitable peptide or protein substrate are added to start the kinase reaction.
-
Quantification: The phosphorylation of the substrate is measured, often using methods like fluorescence resonance energy transfer (FRET) or by detecting the amount of ADP produced.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathway:
The Aminopyrazole Scaffold in Other Kinase Inhibitors
The success of the aminopyrazole core extends beyond these examples. It is a common scaffold in the development of inhibitors for a variety of other protein kinases implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway:
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:
Cyclin-Dependent Kinase (CDK) Signaling Pathway:
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
Conclusion and Future Directions
The aminopyrazole core has proven to be an exceptionally fruitful scaffold in drug discovery, leading to the development of transformative medicines. Its journey from a simple heterocyclic compound to the cornerstone of blockbuster drugs is a testament to the power of medicinal chemistry and rational drug design. The continued exploration of aminopyrazole derivatives, aided by advancements in computational chemistry and high-throughput screening, promises to yield even more innovative and life-saving therapies in the years to come. The ability to fine-tune the properties of aminopyrazole-based compounds by modifying substituents on the pyrazole ring and the amino group will undoubtedly lead to the discovery of new inhibitors for a host of challenging biological targets.
References
- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. auajournals.org [auajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
Methodological & Application
Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. While the direct synthesis from ethyl 2-cyano-3-ethoxyacrylate is not the preferred route due to the formation of isomeric pyrazole products, this note outlines a robust and well-documented multi-step synthesis. The described pathway proceeds via the nitration of a pyrazole-3-carboxylic acid precursor followed by the reduction of the nitro group to the desired amine. This method offers a reliable means to access the target molecule with high purity, which is crucial for its subsequent use in the development of novel therapeutic agents.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of the amino and carboxylic acid functional groups on the pyrazole ring in the title compound provides versatile handles for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. For instance, derivatives of this compound have been investigated as potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are attractive targets for the treatment of acute myeloid leukemia (AML) and other cancers.[1][2]
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process starting from a suitable pyrazole-3-carboxylic acid derivative. The initial starting material, ethyl 2-cyano-3-ethoxyacrylate, upon reaction with hydrazine, predominantly yields other isomers such as ethyl 3-amino-1H-pyrazole-4-carboxylate. Therefore, the recommended pathway involves:
-
Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
For the purpose of this protocol, we will start with the commercially available 4-nitro-1H-pyrazole-3-carboxylic acid. An optional initial step for the esterification of the carboxylic acid may be performed to improve solubility and facilitate the subsequent reduction.
Experimental Protocols
Protocol 1: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic acid (Optional)
This step is recommended to enhance the solubility of the substrate for the subsequent reduction reaction.
Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
Methanol (or Ethanol)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a suspension of 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8-10 volumes), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure the removal of any residual acid.
-
The resulting solid, methyl 4-nitro-1H-pyrazole-3-carboxylate, can be used in the next step without further purification.
| Reactant | Molar Ratio | Typical Quantity |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | 1.0 | 10.0 g |
| Methanol | Solvent | 80-100 mL |
| Thionyl chloride | 1.1 | ~5.2 mL |
Table 1: Reagents for Esterification.
Protocol 2: Reduction of Methyl 4-Nitro-1H-pyrazole-3-carboxylate to Methyl 4-Amino-1H-pyrazole-3-carboxylate
Materials:
-
Methyl 4-nitro-1H-pyrazole-3-carboxylate
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in methanol (10-15 volumes).
-
Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
The filtrate containing methyl 4-amino-1H-pyrazole-3-carboxylate can be used directly in the next step or concentrated under reduced pressure.
| Reactant | Molar Ratio | Typical Quantity |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | 1.0 | 10.0 g |
| 10% Palladium on Carbon | 0.05-0.1 | 0.5-1.0 g |
| Methanol | Solvent | 100-150 mL |
| Hydrogen Gas | Excess | 1 atm (balloon) |
Table 2: Reagents for Catalytic Hydrogenation.
Protocol 3: Hydrolysis of Methyl 4-Amino-1H-pyrazole-3-carboxylate
Materials:
-
Methyl 4-amino-1H-pyrazole-3-carboxylate solution from Protocol 2
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (1-2 M)
-
Hydrochloric acid (HCl) solution (1-2 M)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Ice bath
-
Filtration apparatus
Procedure:
-
To the solution of methyl 4-amino-1H-pyrazole-3-carboxylate, add an aqueous solution of sodium hydroxide (2-3 eq) at room temperature.
-
Stir the mixture for 2-6 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
| Reactant | Molar Ratio | Typical Quantity |
| Methyl 4-amino-1H-pyrazole-3-carboxylate | 1.0 | From previous step |
| Sodium Hydroxide | 2.0-3.0 | 4.7-7.0 g in water |
| Hydrochloric Acid | To pH 2-3 | As required |
Table 3: Reagents for Hydrolysis.
Data Presentation
| Step | Product | Typical Yield | Purity (Typical) | Analytical Method |
| 1. Esterification | Methyl 4-nitro-1H-pyrazole-3-carboxylate | >95% | >95% | ¹H NMR, LC-MS |
| 2. Reduction | Methyl 4-amino-1H-pyrazole-3-carboxylate | >90% | >95% | ¹H NMR, LC-MS |
| 3. Hydrolysis | This compound | >85% | >98% | ¹H NMR, LC-MS, Elemental Analysis |
Table 4: Summary of Quantitative Data.
Visualizations
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound serves as a crucial scaffold for the synthesis of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, while the carboxylic acid can be converted to amides or esters to modulate potency, selectivity, and pharmacokinetic properties. For example, this core has been utilized in the development of potent inhibitors of FLT3 and CDKs for the treatment of acute myeloid leukemia.[1][2] The structural motif is also found in compounds targeting other therapeutic areas, underscoring its importance as a privileged scaffold in medicinal chemistry. The versatility of this building block allows for the generation of compound libraries for high-throughput screening and lead optimization campaigns.
Conclusion
The synthesis of this compound via the nitration and subsequent reduction of a pyrazole-3-carboxylic acid precursor is a reliable and scalable method. The detailed protocols provided herein offer a clear guide for researchers in academic and industrial settings. The availability of this key intermediate facilitates the exploration of novel chemical entities with potential therapeutic applications, particularly in the field of oncology.
References
Knorr Pyrazole Synthesis for 4-Aminopyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Among its derivatives, 4-aminopyrazoles are of particular interest as versatile intermediates for the synthesis of more complex heterocyclic systems and as pharmacophores in their own right. The Knorr pyrazole synthesis, a classical and robust method for pyrazole formation, has been adapted to provide access to these valuable 4-amino substituted pyrazoles. This application note details the synthesis of 4-aminopyrazoles via a modified Knorr reaction, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound that has been converted to an intermediate oxime. This two-step, one-pot or sequential approach offers a reliable route to various substituted 4-aminopyrazoles.
General Reaction Scheme
The Knorr synthesis for 4-aminopyrazoles typically proceeds in two steps. First, the 1,3-dicarbonyl compound is reacted with a nitrosating agent, such as sodium nitrite under acidic conditions, to form an oxime at the C2 position. This intermediate is then reacted with a hydrazine derivative, which leads to cyclization and the formation of the 4-aminopyrazole.
Caption: General workflow of the Knorr synthesis for 4-aminopyrazoles.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various 4-aminopyrazoles using the Knorr synthesis via an oxime intermediate.
| Entry | R¹ | R² | R³ | Oximation Conditions (Step 1) | Cyclization Conditions (Step 2) | Yield (%) | Reference |
| 1 | Ar | CO₂Me | Ar | NaNO₂, HCl, MeOH, rt | MeOH, rt | 21-25 | [1] |
| 2 | Ph | CF₃ | H | NaNO₂, AcOH, H₂O, rt | EtOH, rt | 75 | [1] |
| 3 | Me | Ph | H | NaNO₂, AcOH, H₂O, rt | EtOH, rt | 57-78 | [1] |
Reaction Mechanism
The reaction proceeds through a well-established pathway. The initial nitrosation of the 1,3-dicarbonyl compound at the active methylene position forms a nitroso intermediate, which rapidly tautomerizes to the more stable 2-oxime. The hydrazine then undergoes condensation with one of the carbonyl groups to form a hydrazone. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration, affords the pyrazole ring. The oxime group is then reduced in situ to the desired 4-amino group.
Caption: Putative mechanism of the Knorr synthesis for 4-aminopyrazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Methyl 4-Amino-1,5-diaryl-1H-pyrazole-3-carboxylates [1]
This protocol is based on the synthesis of 4-aminopyrazoles where R¹ and R³ are aryl groups and R² is a methoxycarbonyl group.
Materials:
-
Substituted methyl 2-aryl-3-oxobutanoate (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Substituted arylhydrazine hydrochloride (1.0 eq)
-
Sodium acetate (or other suitable base)
Procedure:
Step 1: Formation of the 2-Oxime Intermediate
-
Dissolve the methyl 2-aryl-3-oxobutanoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled solution.
-
Add concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C until the solution is acidic.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the oxime can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to the 4-Aminopyrazole
-
To the reaction mixture containing the 2-oxime intermediate, add the substituted arylhydrazine hydrochloride (1.0 eq).
-
Add a base such as sodium acetate to neutralize the hydrochloric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-1,5-diaryl-1H-pyrazole-3-carboxylate.
Protocol 2: General Procedure for the Synthesis of 4-Amino-3-phenyl-5-trifluoromethyl-1H-pyrazole [1]
This protocol is applicable for the synthesis of 4-aminopyrazoles with trifluoromethyl substituents.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Acetic acid
-
Water
-
Hydrazine hydrate (1.0-1.2 eq)
-
Ethanol
Procedure:
Step 1: Formation of the 2-Oxime Intermediate
-
Suspend 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in a mixture of acetic acid and water in a round-bottom flask.
-
To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise at room temperature.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
Step 2: Cyclization to the 4-Aminopyrazole
-
To the reaction mixture, add ethanol followed by the slow addition of hydrazine hydrate (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-3-phenyl-5-trifluoromethyl-1H-pyrazole.
Applications in Drug Development
4-Aminopyrazoles are valuable building blocks in the synthesis of a variety of biologically active molecules. The amino group at the C4 position can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). These compounds have been utilized as intermediates in the synthesis of inhibitors of kinases, G-protein coupled receptors, and other therapeutic targets. The robust and versatile nature of the Knorr synthesis for 4-aminopyrazoles makes it an important tool for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They form the core scaffold of numerous drugs and drug candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. The development of efficient and economical synthetic routes to these molecules is of significant interest in medicinal chemistry and drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation. This approach offers several advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, minimized waste, and operational simplicity.
These application notes provide an overview and detailed protocols for the one-pot synthesis of substituted aminopyrazoles, focusing on prevalent and effective methodologies suitable for both academic research and industrial drug development.
Synthetic Strategies Overview
The one-pot synthesis of substituted aminopyrazoles can be broadly categorized into several effective strategies. The most versatile and widely employed method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A prominent variation of this is the three-component reaction, which typically combines an active methylene nitrile, a carbonyl compound (aldehyde or ketone), and a hydrazine.
A generalized reaction scheme for a three-component synthesis is depicted below:
Caption: General workflow for a three-component one-pot synthesis of substituted aminopyrazoles.
Experimental Protocols
Herein, we provide detailed protocols for two common and effective one-pot syntheses of substituted aminopyrazoles.
Protocol 1: Catalyst-Free, Three-Component Synthesis in Green Media
This protocol describes an environmentally benign, catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles. The reaction proceeds efficiently in aqueous ethanol at room temperature.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine derivative (1.0 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the phenylhydrazine derivative (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-aminopyrazole derivative.
Protocol 2: One-Pot Synthesis from Ketones, Aldehydes, and Hydrazine Monohydrochloride
This protocol outlines a one-pot condensation of a ketone, an aldehyde, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole.[2]
Materials:
-
Ketone (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Hydrazine monohydrochloride (1.1 mmol)
-
Ethanol (or other suitable solvent)
-
Oxidizing agent (e.g., bromine in acetic acid or heating in DMSO under an oxygen atmosphere)
Procedure:
-
To a solution of the ketone (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (10 mL), add hydrazine monohydrochloride (1.1 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the formation of the pyrazoline intermediate is complete (monitor by TLC).
-
Oxidation Step (Choose one):
-
Method A (Bromine): Cool the reaction mixture in an ice bath and slowly add a solution of bromine (1.1 mmol) in acetic acid. Stir until the reaction is complete.
-
Method B (Oxygen/DMSO): Remove the ethanol under reduced pressure. Add DMSO (10 mL) and heat the mixture under an oxygen atmosphere (a balloon of oxygen is sufficient) at a specified temperature (e.g., 100-120 °C) until the oxidation is complete.
-
-
After completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of various substituted aminopyrazoles, highlighting the efficiency and versatility of these methods.
| Protocol | Reactants | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde, Malononitrile, Phenylhydrazine | None / EtOH:H₂O | RT | 30 min | 95 | [1] |
| 1 | 4-Methoxybenzaldehyde, Malononitrile, Phenylhydrazine | None / EtOH:H₂O | RT | 45 min | 92 | [1] |
| 1 | Benzaldehyde, Malononitrile, 4-Nitrophenylhydrazine | None / EtOH:H₂O | RT | 1 h | 90 | [1] |
| 2 | Acetophenone, Benzaldehyde, Hydrazine·HCl | O₂ / DMSO | 120 | 12 h | 85 | [2] |
| 2 | Cyclohexanone, 4-Chlorobenzaldehyde, Hydrazine·HCl | Br₂ / EtOH | RT | 2 h | 91 | [2] |
| MCR | Aldehyde, Malononitrile, Hydrazine | Solid-phase vinyl alcohol | Solvent-free | 80 | 15-30 min | 85-96 |
| MCR | Aldehyde, Ethyl Acetoacetate, Malononitrile, Hydrazine | Citric Acid / H₂O | 80 | 40-60 min | 88-95 | |
| MCR | Aldehyde, Malononitrile, Phenylhydrazine | None / Ultrasound | RT | 4-5 min | 88-97 | [3] |
*MCR: Multicomponent Reaction; RT: Room Temperature
Signaling Pathways and Logical Relationships
The synthesis of substituted aminopyrazoles via one-pot reactions often involves a cascade of interconnected chemical transformations. The following diagram illustrates the logical relationship between the key steps in a typical three-component synthesis.
Caption: Logical workflow of a one-pot aminopyrazole synthesis cascade.
Conclusion
One-pot synthetic strategies provide a powerful and efficient avenue for the generation of diverse libraries of substituted aminopyrazoles. These methods are characterized by their operational simplicity, high yields, and often, their adherence to the principles of green chemistry. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to access this important class of heterocyclic compounds for further investigation and application in medicinal chemistry. The adaptability of these reactions to various starting materials makes them highly valuable for creating novel molecular entities with potential therapeutic value.
References
- 1. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a two-step synthetic protocol for 4-Amino-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The key cyclization step to form the pyrazole ring is significantly accelerated using microwave irradiation, offering substantial reductions in reaction time compared to conventional heating methods. The subsequent hydrolysis of the ethyl ester intermediate proceeds efficiently to yield the target carboxylic acid. This protocol provides a time- and energy-efficient method for producing this important scaffold.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents due to their diverse biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. Traditional synthetic methods often involve lengthy reaction times and can result in lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to expedite chemical reactions, often leading to higher yields, improved purity, and greener processes. This note provides a detailed protocol for a microwave-assisted approach to synthesize the key intermediate, ethyl 4-amino-1H-pyrazole-3-carboxylate, followed by its hydrolysis to the final product.
Reaction Scheme
A two-step reaction sequence is employed for the synthesis of this compound. The first step is the microwave-assisted cyclocondensation of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate to form ethyl 4-amino-1H-pyrazole-3-carboxylate. The second step involves the alkaline hydrolysis of the resulting ester to the desired carboxylic acid.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate
This protocol is adapted from methodologies describing the synthesis of pyrazole derivatives from β-ketoesters and hydrazines.[1]
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate (80% in water)
-
Ethanol (absolute)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine ethyl (E)-2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) and absolute ethanol (5 mL).
-
Add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) dropwise to the stirred solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound via Hydrolysis
This procedure is based on the alkaline hydrolysis of a similar pyrazole ester.[2]
Materials:
-
Ethyl 4-amino-1H-pyrazole-3-carboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 6N)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-amino-1H-pyrazole-3-carboxylate (1.55 g, 10 mmol) in a mixture of THF and MeOH (50 mL, 1:1 v/v).
-
Add 2.5 N aqueous sodium hydroxide solution (25 mL) to the flask.
-
Heat the mixture to 60 °C (333 K) and maintain it at this temperature with stirring for 4 hours.[2]
-
After cooling to room temperature, remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 by the slow addition of 6N HCl.
-
A solid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table compares the reaction conditions for the synthesis of the pyrazole intermediate via conventional heating versus microwave irradiation, highlighting the significant advantages of the latter.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine Hydrate | Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine Hydrate |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (~78 °C) | 100 °C |
| Reaction Time | 4 hours to overnight[3] | 10 minutes |
| Typical Yield | 67-99%[3] | Expected to be comparable or higher |
Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
References
The Versatility of 4-Amino-1H-pyrazole-3-carboxylic Acid in Organic Synthesis: A Gateway to Novel Therapeutics
Application Note: 4-Amino-1H-pyrazole-3-carboxylic acid and its derivatives are pivotal building blocks in the field of medicinal chemistry and organic synthesis. This versatile scaffold, characterized by a pyrazole ring bearing both an amino and a carboxylic acid group, provides a unique platform for the construction of complex heterocyclic systems with a wide range of biological activities. Its strategic importance lies in its ability to undergo various chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.
One of the most prominent applications of this building block is in the synthesis of potent kinase inhibitors. By leveraging the amino and carboxylic acid functionalities, researchers have successfully developed derivatives that target key enzymes implicated in cancer and inflammatory diseases. For instance, derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown remarkable inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial targets in the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4] The pyrazole core often serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.
Furthermore, the this compound scaffold is instrumental in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines.[5][6][7][8][9] These bicyclic structures are present in numerous biologically active molecules with applications as anti-inflammatory, antimicrobial, and antitumor agents. The synthetic strategy often involves the cyclization of appropriately functionalized pyrazole precursors.
The inherent reactivity of the amino and carboxylic acid groups allows for a modular approach to library synthesis. The carboxylic acid can be readily converted to an amide, ester, or other functionalities, while the amino group can participate in nucleophilic substitution or condensation reactions. This adaptability makes this compound an invaluable tool for generating novel chemical entities with tailored pharmacological profiles.
Experimental Protocols
Protocol 1: Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives as FLT3/CDK Inhibitors
This protocol details the synthesis of 4-amino-pyrazole-3-carboxamide derivatives, which have shown potent inhibitory activity against FLT3 and CDKs, relevant for AML therapy.[1][10] The synthesis starts from 4-nitro-1H-pyrazole-3-carboxylic acid, which is a common precursor.
Step 1: Amide Coupling
-
Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF.
-
Add coupling agents such as EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration and dry to obtain the 4-nitro-1H-pyrazole-3-carboxamide derivative.
Step 2: Nitro Group Reduction
-
Suspend the 4-nitro-1H-pyrazole-3-carboxamide derivative (1 equivalent) in a solvent mixture of ethanol and water.
-
Add iron powder (5 equivalents) and ammonium chloride (5 equivalents).
-
Reflux the mixture for 4 hours.
-
After cooling, filter the reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the 4-amino-1H-pyrazole-3-carboxamide derivative.
Step 3: Nucleophilic Aromatic Substitution
-
Dissolve the 4-amino-1H-pyrazole-3-carboxamide derivative (1 equivalent) and a heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1 equivalent) in a suitable solvent like n-butanol.
-
Add a base such as DIPEA (2 equivalents).
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethyl acetate) and dry to yield the final 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative.
Protocol 2: Synthesis of Pyrazolo[4,3-d]pyrimidines as Anti-inflammatory Agents
This protocol outlines a general procedure for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives, which have demonstrated potential as therapeutic agents for acute lung injury by inhibiting the TLR4/p38 signaling pathway.[5][6]
Step 1: Amidation of 4-Amino-1H-pyrazole-5-carboxamide
-
To a solution of 4-amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide (1 equivalent) in a suitable solvent, add a substituted carboxylic acid (1.1 equivalents), EDCI (1.2 equivalents), HOBt (1.2 equivalents), and triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Extract the product with a suitable solvent and purify by column chromatography.
Step 2: Cyclization to form the Pyrazolopyrimidinone Core
-
Treat the product from Step 1 with sodium ethoxide in ethanol.
-
Reflux the reaction mixture for 8-10 hours.
-
Neutralize the reaction mixture and extract the product.
Step 3: Chlorination
-
Reflux the pyrazolopyrimidinone core in phosphorus oxychloride (POCl3) for 8 hours under a nitrogen atmosphere.
-
Carefully quench the reaction with ice water and extract the chlorinated intermediate.
Step 4: Amination
-
Reflux the chlorinated intermediate with a desired amine in a solvent such as isopropanol.
-
Purify the final pyrazolo[4,3-d]pyrimidine derivative by recrystallization or column chromatography.
Quantitative Data
Table 1: Biological Activity of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives against Kinases and AML Cells[1][2]
| Compound | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | MV4-11 IC₅₀ (nM) |
| FN-1501 | 2.33 | 1.02 | 0.39 | 8 |
| 8t | 0.089 | 0.719 | 0.770 | 1.22 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.
Table 2: Anti-inflammatory Activity of a Pyrazolo[4,3-d]pyrimidine Derivative (Compound 4e)[6]
| Cytokine | IC₅₀ (μM) |
| NO | 2.64 |
| IL-6 | 4.38 |
| TNF-α | 5.63 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the production of the respective inflammatory cytokine.
Visualizations
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 4-Amino-1H-pyrazole-3-carboxylic Acid for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the derivatization of 4-amino-1H-pyrazole-3-carboxylic acid, a versatile scaffold in medicinal chemistry. This core structure is particularly prominent in the development of kinase inhibitors for oncology, with notable applications in targeting Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) implicated in Acute Myeloid Leukemia (AML).
Introduction
This compound serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules. Its bifunctional nature, possessing both an amino group and a carboxylic acid, allows for selective modifications to explore chemical space and optimize pharmacological properties. The pyrazole core itself is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets. This document outlines key derivatization strategies, including amide bond formation and N-arylation, and provides detailed protocols for the synthesis of potent kinase inhibitors.
Key Derivatization Strategies
The primary points of diversification on the this compound scaffold are the carboxylic acid at the C3 position and the amino group at the C4 position.
-
Amide Coupling at C3-Carboxylic Acid: The carboxylic acid is readily converted to an amide, allowing for the introduction of a wide variety of substituents. This is a common strategy to modulate solubility, cell permeability, and to introduce moieties that can interact with specific pockets of the target protein.
-
N-Arylation/Substitution at N4-Amino Group: The amino group can be functionalized through reactions such as N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) or by reaction with various electrophiles. This position is often crucial for establishing interactions with the hinge region of kinases.
-
Suzuki-Miyaura Coupling: For derivatives where the 4-amino group is part of a larger heterocyclic system, or if a halogenated pyrazole precursor is used, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at various positions, further expanding the chemical diversity.
Signaling Pathway of FLT3 and CDKs in Acute Myeloid Leukemia (AML)
Derivatives of this compound have shown significant promise as inhibitors of FLT3 and CDKs, key players in the pathogenesis of AML.[1][2][3] Constitutive activation of the FLT3 receptor, often due to internal tandem duplication (ITD) mutations, leads to the aberrant activation of downstream signaling pathways like STAT5, PI3K/AKT, and MAPK, promoting uncontrolled cell proliferation and survival.[1][4][5] CDKs, particularly CDK4 and CDK6, are critical for cell cycle progression from the G1 to the S phase.[1][2] In FLT3-ITD positive AML, there is an upregulation of CDK6, making it a crucial target for therapeutic intervention.[1][2] The diagram below illustrates the interconnectedness of these pathways.
Caption: FLT3 and CDK signaling pathway in AML.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound and its precursors. Researchers should adapt these methods based on the specific properties of their substrates and reagents.
General Workflow for the Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives
The following diagram outlines a typical workflow for the synthesis of advanced pyrazole derivatives, starting from a nitro-substituted pyrazole carboxylic acid, a common precursor to the 4-amino scaffold.[6]
Caption: General synthetic workflow.
Protocol 1: Amide Coupling of 4-Nitro-1H-pyrazole-3-carboxylic Acid
This protocol describes the formation of an amide bond at the C3 position, starting from the nitro-substituted precursor.
Materials:
-
4-Nitro-1H-pyrazole-3-carboxylic acid
-
Amine of interest
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Sodium hydroxide (NaOH) solution (10%)
-
Water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous THF, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting acid chloride in anhydrous pyridine.
-
In a separate flask, dissolve the desired amine (1 equivalent) in anhydrous pyridine.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to stir at room temperature for 6 hours or until completion as monitored by TLC.
-
Remove the pyridine under reduced pressure.
-
Add water to the residue and basify with 10% NaOH solution to a pH of 8-9.
-
The product may precipitate out of solution and can be collected by filtration, or it can be extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the 4-nitro group to the corresponding 4-amino group.
Materials:
-
4-Nitro-1H-pyrazole-3-carboxamide derivative
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)
-
Filter agent (e.g., Celite)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the 4-nitro-1H-pyrazole-3-carboxamide derivative in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 4-amino-1H-pyrazole-3-carboxamide derivative. The product is often used in the next step without further purification.
Protocol 3: N-Arylation of 4-Amino-1H-pyrazole-3-carboxamide
This protocol describes the coupling of a heterocyclic halide to the 4-amino group of the pyrazole scaffold.
Materials:
-
4-Amino-1H-pyrazole-3-carboxamide derivative
-
Aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add the 4-amino-1H-pyrazole-3-carboxamide derivative (1 equivalent), the aryl/heteroaryl halide (1.1 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize the biological activity of representative 4-amino-1H-pyrazole-3-carboxamide derivatives as FLT3 and CDK inhibitors.[6][7]
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) |
| FN-1501 | 2.33 | 1.02 | 0.39 |
| Compound 8t | 0.089 | 0.719 | 0.770 |
| Compound 8r | 0.121 | 0.983 | 1.05 |
| Compound 8s | 0.105 | 0.856 | 0.991 |
Data extracted from Zhi et al. (2019).[6][7]
Table 2: Anti-proliferative Activity against MV4-11 AML Cell Line
| Compound | MV4-11 IC₅₀ (nM) |
| FN-1501 | 8.0 |
| Compound 8t | 1.22 |
| Compound 8r | 2.54 |
| Compound 8s | 1.98 |
Data extracted from Zhi et al. (2019).[6][7]
Conclusion
This compound is a highly adaptable scaffold for the development of potent and selective inhibitors of various medicinal targets, particularly kinases. The synthetic routes outlined in these application notes provide a robust framework for the generation of diverse compound libraries. The derivatization at both the C3-carboxylic acid and the N4-amino group allows for fine-tuning of the pharmacological profile of the resulting molecules. The promising in vitro and cellular activities of the exemplified compounds underscore the potential of this scaffold in the discovery of novel therapeutics for diseases such as AML.
References
- 1. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK1 promotes FLT3-activated acute myeloid leukemia differentiation through C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4-Amino-1H-pyrazole-3-carboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for drug discovery programs targeting oncogenic and inflammatory signaling pathways. These application notes provide a comprehensive overview of the synthetic utility of this compound and its derivatives in the development of inhibitors for key kinase families, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinases (JAKs).
Key Applications and Target Pathways
Kinase inhibitors derived from the this compound scaffold have shown significant promise in targeting diseases driven by aberrant kinase activity.
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers, leading to uncontrolled cell proliferation. Inhibitors based on this scaffold can induce cell cycle arrest and apoptosis.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[1][2][3] Pyrazole-based inhibitors can effectively block the constitutively active FLT3 signaling pathway.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses and hematopoietic cell development.[4][5][6] Inhibitors targeting JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using the this compound core.
Table 1: CDK and FLT3 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| FN-1501 | FLT3 | 0.28 | [7][8] |
| CDK2/cyclin A | 2.47 | [7] | |
| CDK4/cyclin D1 | 0.85 | [7] | |
| CDK6/cyclin D1 | 1.96 | [7] | |
| Compound 8t | FLT3 | 0.089 | [9][10] |
| CDK2 | 0.719 | [9][10] | |
| CDK4 | 0.770 | [9][10] | |
| AT7519 | CDK1 | 210 | [11] |
| CDK2 | 10 | [11] | |
| CDK4 | 100 | [11] | |
| CDK6 | 210 | [11] | |
| CDK9 | 10 | [11] |
Table 2: JAK Family Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [12] |
| JAK2 | 2.2 | [12] | |
| JAK3 | 3.5 | [12] | |
| Ruxolitinib | JAK1 | 3.3 | [12] |
| JAK2 | 2.8 | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.
Experimental Protocols
The following section details generalized synthetic protocols for the preparation of kinase inhibitors based on the this compound scaffold. These protocols are derived from common synthetic routes reported in the literature.
General Workflow for Synthesis and Evaluation
Protocol 1: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Intermediate
This protocol describes the synthesis of a key intermediate, 4-amino-1H-pyrazole-3-carboxamide, starting from 4-nitro-1H-pyrazole-3-carboxylic acid.[13]
Step 1: Amide Coupling
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or THF), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a base (e.g., DIPEA or triethylamine) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-nitro-1H-pyrazole-3-carboxamide derivative.
Step 2: Nitro Group Reduction
-
Dissolve the 4-nitro-1H-pyrazole-3-carboxamide derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (10 mol%) and perform hydrogenation under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Alternatively, use other reducing agents like tin(II) chloride dihydrate in ethanol at elevated temperatures or iron powder in acetic acid.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1H-pyrazole-3-carboxamide intermediate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of Final Kinase Inhibitors via Buchwald-Hartwig Amination
This protocol outlines the coupling of the 4-amino-1H-pyrazole-3-carboxamide intermediate with a heterocyclic halide to furnish the final kinase inhibitor.
-
To a reaction vessel, add the 4-amino-1H-pyrazole-3-carboxamide intermediate (1.0 eq), the aryl or heteroaryl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (2-10 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (4-20 mol%).
-
Add a base, such as cesium carbonate, potassium phosphate, or sodium tert-butoxide (1.5-3.0 eq).
-
Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture under an inert atmosphere (nitrogen or argon) at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor.
Conclusion
The this compound scaffold is a cornerstone in the development of targeted kinase inhibitors. The synthetic accessibility and the ability to readily functionalize this core structure allow for the generation of diverse chemical libraries for screening against various kinase targets. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors for therapeutic applications. The continued exploration of this versatile scaffold is expected to yield next-generation inhibitors with improved potency, selectivity, and clinical efficacy.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application of 4-Amino-1H-pyrazole-3-carboxylic Acid in Agrochemical Research
Introduction
4-Amino-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the discovery and development of novel agrochemicals. Its unique structural framework, featuring both an amino group and a carboxylic acid moiety on a pyrazole scaffold, provides a rich platform for chemical modification to generate a diverse range of bioactive molecules. This application note details the use of this compound and its derivatives in the synthesis of potent fungicides and herbicides, providing comprehensive experimental protocols and bioactivity data. The primary focus is on the derivatization of the carboxylic acid group to form pyrazole carboxamides, a class of compounds that has demonstrated significant success in agrochemical applications.
Fungicidal Applications
Derivatives of this compound, particularly its amide derivatives, have emerged as a promising class of fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the disruption of ATP formation and ultimately cell death. The synthesis of these derivatives typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a variety of amines to generate a library of candidate fungicides.
Quantitative Data for Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the mycelial growth of a fungus.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound (Boscalid) EC50 (µg/mL) |
| PCA-Thiazole-6i | Valsa mali | 1.77 | 9.19 |
| PCA-Thiazole-19i | Valsa mali | 1.97 | 9.19 |
| PCA-Thiazole-23i | Rhizoctonia solani | 3.79 | Not Reported |
| PCA-Oxime-E1 | Rhizoctonia solani | 1.1 | 2.2 |
| PCA-Amide-8j | Alternaria solani | 3.06 | Not Reported |
| PCA-Isoxazole-7ai | Rhizoctonia solani | 0.37 | Not Reported |
Herbicidal Applications
The 4-aminopyrazole scaffold has also been successfully incorporated into novel herbicides. These derivatives can be designed to inhibit different plant-specific targets. One key area of research is the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a critical enzyme in the synthesis of plastoquinone and tocopherols, and its inhibition leads to bleaching of the plant tissues and ultimately death. Another emerging target for pyrazole-based herbicides is transketolase (TK), an enzyme involved in the Calvin cycle of photosynthesis.
Quantitative Data for Herbicidal Activity
The following table presents data on the herbicidal activity of pyrazole derivatives, showcasing their inhibitory effects on weed growth.
| Compound ID | Weed Species | Assay Type | Inhibition (%) | Concentration |
| Picolinic Acid-S202 | Arabidopsis thaliana | Root Growth | 78.4 | 0.5 µmol/L |
| Picolinic Acid-Series | Brassica napus | Root Growth | >80 | 250 µM |
| Picolinic Acid-Series | Amaranthus retroflexus L. | Post-emergence | 100 | Not Specified |
| Pyrazole Amide-6ba | Digitaria sanguinalis | Root Growth | ~90 | Not Specified |
| Pyrazole Amide-6bj | Digitaria sanguinalis | Post-emergence | ~80 | 150 g ai/ha |
Experimental Protocols
Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives
A general and robust method for the synthesis of 4-Amino-1H-pyrazole-3-carboxamide derivatives proceeds through a 4-nitro precursor.
Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carbonyl chloride
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture in vacuo to obtain the crude 4-nitro-1H-pyrazole-3-carbonyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling to form 4-Nitro-1H-pyrazole-3-carboxamides
-
Dissolve the desired amine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 4-nitro-1H-pyrazole-3-carbonyl chloride (1.0 eq) in pyridine dropwise to the amine solution.
-
Stir the reaction mixture at 25 °C for 6 hours.
-
Remove the solvent on a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-nitro-1H-pyrazole-3-carboxamide.
Step 3: Reduction to 4-Amino-1H-pyrazole-3-carboxamides
-
Dissolve the 4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the final 4-Amino-1H-pyrazole-3-carboxamide derivative.
In Vitro Antifungal Bioassay (Mycelium Growth Inhibition)
-
Prepare stock solutions of the test compounds in acetone at a concentration of 100 µg/mL.[1]
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
While the PDA is still molten, add the appropriate volume of the stock solution to achieve the desired final test concentrations. Acetone is used as a negative control.[1]
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each Petri dish with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony of the control and T is the average diameter of the mycelial colony of the treated group.
-
Determine the EC50 value by probit analysis of the inhibition data at various concentrations.
Herbicidal Bioassay (Root Growth Inhibition)
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a nutrient agar medium in Petri dishes.
-
Incorporate the test compounds into the agar at the desired concentrations.
-
Place surface-sterilized seeds of the target weed species (e.g., Brassica napus, Echinochloa crusgalli) on the surface of the agar.[2]
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions of light and temperature.
-
After a specified period (e.g., 7-14 days), measure the root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to an untreated control.[2]
Visualizations
Synthesis Pathway of 4-Amino-1H-pyrazole-3-carboxamide Derivatives
Caption: General synthesis route for 4-Amino-1H-pyrazole-3-carboxamide derivatives.
Mode of Action: SDH Inhibition by Pyrazole Carboxamides
Caption: Mechanism of action for pyrazole carboxamide fungicides via SDH inhibition.
Experimental Workflow for In Vitro Antifungal Bioassay
Caption: Workflow for the mycelium growth inhibition antifungal bioassay.
References
Application Notes and Protocols for N-alkylation of 4-Amino-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated pyrazoles are a critical scaffold in medicinal chemistry and drug development due to their diverse biological activities. The regioselective N-alkylation of polysubstituted pyrazoles, such as 4-amino-1H-pyrazole-3-carboxylic acid, is a key synthetic step that significantly influences the pharmacological profile of the resulting molecules. The presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2) often leads to the formation of regioisomers, making regiocontrol a significant challenge. This document provides detailed protocols for the N-alkylation of this compound, focusing on strategies to achieve high regioselectivity.
Direct N-alkylation of this compound can be challenging due to the presence of the acidic carboxylic acid proton, which can interfere with base-mediated reactions. A common and effective strategy is to first esterify the carboxylic acid, followed by N-alkylation of the resulting ester and subsequent hydrolysis to the desired N-alkylated carboxylic acid.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of substituted pyrazoles is a delicate interplay of steric and electronic factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-substituted pyrazoles, the N1 position is typically favored.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the ring nitrogens. Electron-withdrawing groups, such as a carboxylic acid or ester at the C3 position, can decrease the nucleophilicity of the adjacent N2 nitrogen, thereby favoring alkylation at the N1 position.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 ratio.
Experimental Protocols
Protocol 1: Two-Step N-Alkylation via Esterification and Hydrolysis
This protocol involves the esterification of this compound, followed by N-alkylation of the ester and subsequent hydrolysis.
Step 1: Esterification of this compound
A common method for esterification is the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of ethanol (e.g., 10-20 equivalents or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-amino-1H-pyrazole-3-carboxylate.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Base-Mediated N-Alkylation of Ethyl 4-Amino-1H-pyrazole-3-carboxylate
This is a widely used method for the N-alkylation of pyrazoles.
Materials:
-
Ethyl 4-amino-1H-pyrazole-3-carboxylate (from Step 1)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)) (1.5-2.0 eq for K₂CO₃, 1.1 eq for NaH)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Round-bottom flask
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringe or dropping funnel
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the pyrazole.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Step 3: Hydrolysis of the N-Alkyl Pyrazole Ester
The final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
-
N-alkyl ethyl 4-aminopyrazole-3-carboxylate (from Step 2)
-
Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH))
-
Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)
-
Acid (e.g., 1M Hydrochloric acid (HCl))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-alkyl pyrazole ester (1.0 eq) in a mixture of THF and water.
-
Add the base (e.g., LiOH, 2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkyl-4-amino-1H-pyrazole-3-carboxylic acid.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a mild alternative for the N-alkylation of pyrazoles with primary or secondary alcohols. It proceeds with inversion of configuration at the alcohol's stereocenter.
Materials:
-
Ethyl 4-amino-1H-pyrazole-3-carboxylate
-
Alcohol (1.0-1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous solvent (e.g., THF, Dichloromethane (DCM))
-
Round-bottom flask
-
Inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-alkylated product.
-
The ester can then be hydrolyzed as described in Protocol 1, Step 3.
Data Presentation
The regioselectivity of N-alkylation is highly dependent on the specific reactants and conditions. The following tables provide a summary of expected outcomes based on literature for similar pyrazole systems.
Table 1: Regioselectivity in Base-Mediated N-Alkylation of 3-Substituted Pyrazoles
| 3-Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Approximate Yield (%) |
| -COOEt | Methyl Iodide | K₂CO₃ | DMF | Predominantly N1 | 70-90 |
| -COOEt | Benzyl Bromide | K₂CO₃ | DMF | Predominantly N1 | 75-95 |
| -COOEt | Ethyl Bromide | NaH | THF | High N1 selectivity | 65-85 |
| -CONH₂ | Benzyl Bromide | NaH | THF | >99:1 | High |
Table 2: Comparison of N-Alkylation Methods for Pyrazoles
| Method | Typical Reagents | Key Advantages | Key Disadvantages |
| Base-Mediated | Alkyl halide, K₂CO₃/NaH, DMF/MeCN | Cost-effective, wide substrate scope | Can have moderate regioselectivity, requires inert conditions with strong bases |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry | Stoichiometric phosphine oxide byproduct can complicate purification |
| Acid-Catalyzed | Trichloroacetimidates, Brønsted acid | Avoids strong bases | Requires preparation of the alkylating agent |
Visualizations
Application Notes and Protocols for Amide Coupling Reactions with 4-Amino-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1H-pyrazole-3-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry. The pyrazole carboxamide scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly in the realm of kinase inhibitors for oncology. This application note provides detailed protocols for the synthesis of 4-Amino-1H-pyrazole-3-carboxamide derivatives, focusing on a robust and widely applicable two-step synthetic route involving the amide coupling of a nitro-precursor followed by reduction. This methodology is central to the development of potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are critical targets in diseases like Acute Myeloid Leukemia (AML).[1]
Strategic Importance in Drug Discovery
The 4-amino-1H-pyrazole-3-carboxamide core serves as a versatile scaffold for several reasons:
-
Kinase Hinge Binding: The pyrazole ring and the adjacent carboxamide form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.
-
Structural Diversity: The amino group at the 4-position and the amide nitrogen provide two points for diversification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Proven Clinical Relevance: Derivatives of this scaffold have shown significant preclinical efficacy and have been advanced into clinical trials, highlighting their therapeutic potential.[1]
General Synthetic Workflow
The most prevalent and efficient synthetic strategy to obtain diverse 4-Amino-1H-pyrazole-3-carboxamide derivatives avoids direct amide coupling with the amino-acid due to the reactive amino group. Instead, a two-step approach is favored, starting with 4-nitro-1H-pyrazole-3-carboxylic acid.
Caption: General synthetic workflow for 4-Amino-1H-pyrazole-3-carboxamide derivatives.
Experimental Protocols
This section details common protocols for the key steps in the synthesis of 4-Amino-1H-pyrazole-3-carboxamide derivatives.
Protocol 1: Amide Coupling via Acid Chloride Formation
This method is suitable for a wide range of amines and generally provides good yields.
Step 1: Amide Coupling
-
Activation: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops). Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and THF to yield the crude 4-nitro-1H-pyrazole-3-carbonyl chloride.
-
Coupling: Dissolve the crude acid chloride in anhydrous pyridine (approx. 0.5 M).
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq.) in anhydrous pyridine.
-
At 0 °C, add the acid chloride solution dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-nitro-1H-pyrazole-3-carboxamide derivative.
Step 2: Nitro Group Reduction
-
Hydrogenation: Dissolve the 4-nitro-1H-pyrazole-3-carboxamide derivative (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, approx. 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 4-amino-1H-pyrazole-3-carboxamide derivative, which can be further purified by crystallization or chromatography if necessary.
Protocol 2: Amide Coupling using Peptide Coupling Reagents (EDC/HOBt)
This method is particularly useful for sensitive substrates as it proceeds under milder conditions.
Step 1: Amide Coupling
-
Reaction Setup: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DMF.
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Nitro Group Reduction
Follow the procedure described in Protocol 1, Step 2.
Data Presentation: Amide Coupling Reaction Yields
The following table summarizes representative yields for the amide coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with various amines, followed by nitro group reduction.
| Amine Substrate | Coupling Method | Reduction Method | Overall Yield (%) | Reference |
| Aniline | Oxalyl Chloride/Pyridine | Pd/C, H₂ | 75-85 | [2] |
| 4-Fluoroaniline | EDC, HOBt, DIPEA | Pd/C, H₂ | 60-70 | [3] |
| Benzylamine | Oxalyl Chloride/Pyridine | Pd/C, H₂ | 80-90 | [2] |
| Piperidine | EDC, HOBt, DIPEA | Pd/C, H₂ | 70-80 | [3] |
| 4-(Aminomethyl)pyridine | BOP, DIPEA | Pd/C, H₂ | 65-75 | [4][5] |
| tert-Butyl piperazine-1-carboxylate | Oxalyl Chloride/Pyridine | Pd/C, H₂ | 85-95 | [1] |
Yields are approximate and can vary based on the specific reaction conditions and the scale of the reaction.
Application in Kinase Inhibitor Development: FLT3/CDK Signaling in AML
Mutations leading to the constitutive activation of FLT3 are common drivers in Acute Myeloid Leukemia (AML). Activated FLT3 signals through various downstream pathways, including PI3K/AKT, RAS/MAPK, and STAT5, promoting cell proliferation and survival. CDKs, particularly CDK4/6, are crucial for cell cycle progression from the G1 to the S phase. In many AML subtypes, there is a dependency on CDK activity for leukemic cell proliferation. Therefore, dual inhibition of FLT3 and CDKs is a promising therapeutic strategy. 4-Amino-1H-pyrazole-3-carboxamide derivatives have been designed to target both of these key kinases.
Caption: Simplified FLT3 and CDK signaling pathways in AML and the inhibitory action of 4-Amino-1H-pyrazole-3-carboxamide derivatives.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOP reagent - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Amino-1H-pyrazole-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The synthesis originates from the versatile starting material, 4-Amino-1H-pyrazole-3-carboxylic acid. Pyrazolo[3,4-d]pyrimidines are recognized as potent kinase inhibitors, and this document outlines their synthesis, biological context, and detailed experimental procedures.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and a privileged structure in the development of kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity.[1][2] This has resulted in the development of numerous pyrazolo[3,4-d]pyrimidine-based compounds with therapeutic potential in oncology, inflammation, and other disease areas. This document focuses on a reliable synthetic route to this important scaffold starting from this compound.
Biological Context: Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines have been successfully developed as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Key kinase targets for pyrazolo[3,4-d]pyrimidine-based inhibitors include Bruton's tyrosine kinase (BTK), Src family kinases, and mTOR (mammalian target of rapamycin).[1][3] Inhibition of these kinases can disrupt signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Below is a representative signaling pathway that can be targeted by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 4-Amino-1H-pyrazole-3-carboxylic Acid Derivatives: A Resource for Drug Discovery
Researchers, scientists, and drug development professionals can now access a comprehensive overview of the significant biological activities of 4-Amino-1H-pyrazole-3-carboxylic acid derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties, alongside targeted enzyme inhibition.
This document provides detailed application notes and experimental protocols for key biological assays, summarizing quantitative data to facilitate comparative analysis and guide future research in the development of novel therapeutics.
Anticancer Activity: Targeting Kinases in Leukemia
Derivatives of 4-Amino-1H-pyrazole-3-carboxamide have shown remarkable efficacy against Acute Myeloid Leukemia (AML).[1][2] By modifying the structure of existing potent inhibitors, novel compounds have been synthesized that exhibit strong activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), crucial targets in AML treatment.[1][2]
One notable derivative, compound 8t , demonstrated an IC50 value of 0.089 nM against FLT3 and also showed potent inhibition of CDK2 (IC50: 0.719 nM) and CDK4 (IC50: 0.770 nM).[1] This compound also displayed significant anti-proliferative effects in the MV4-11 AML cell line with an IC50 of 1.22 nM and inhibited the proliferation of a majority of the NCI60 human cell lines with a GI50 of less than 1 μM for most cell lines.[1][2] The anticancer activity of some pyrazole derivatives has also been linked to their ability to bind to DNA and induce cleavage.[3]
Quantitative Anticancer Activity Data
| Compound | Target | IC50 (nM) | Cell Line | IC50/GI50 (nM) | Reference |
| 8t | FLT3 | 0.089 | MV4-11 | 1.22 (IC50) | [1] |
| CDK2 | 0.719 | - | - | [1] | |
| CDK4 | 0.770 | - | - | [1] | |
| FLT3 mutants | < 5 | - | - | [1] | |
| NCI60 panel | - | Various | < 1000 (GI50) | [1] | |
| FN-1501 | FLT3 | 2.33 | - | - | [1] |
| CDK2 | 1.02 | - | - | [1] | |
| CDK4 | 0.39 | - | - | [1] | |
| pym-5 | DNA Binding (K) | 1.06 x 10^5 M^-1 | - | - | [3] |
Signaling Pathway of FLT3 Inhibition in AML
Caption: Inhibition of the FLT3 signaling pathway by 4-Amino-1H-pyrazole-3-carboxamide derivatives in AML.
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5][6] These compounds have shown inhibitory effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]
For instance, certain derivatives exhibited high activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5] In terms of antifungal activity, promising effects were observed against Candida albicans and Aspergillus flavus.[5] The structure-activity relationship studies suggest that the position and charge of electronegative atoms, such as fluorine and oxygen, in the pyrazole substituents are crucial for their antifungal potency.[4]
Quantitative Antimicrobial Activity Data (MIC values)
| Compound | Organism | MIC (µg/mL) | Reference |
| 2f | Staphylococcus aureus | 12.5 | [5] |
| 2g | Candida albicans | 12.5 | [5] |
| 24 | Staphylococcus aureus | 16 | [6] |
| 25 | Staphylococcus aureus | 16 | [6] |
Experimental Protocols
General Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives
The synthesis of these derivatives often involves a multi-step process. A general workflow is outlined below.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meddocsonline.org [meddocsonline.org]
The Strategic Use of 4-Amino-1H-pyrazole-3-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents
Introduction
4-Amino-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry for the development of potent anti-inflammatory agents. Its unique structural features, including the presence of amino and carboxylic acid functionalities on a pyrazole scaffold, provide a strategic starting point for the synthesis of a diverse range of compounds, most notably pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems. These derivatives have demonstrated significant efficacy in modulating the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. This application note details the synthetic utility of this compound, provides protocols for the synthesis of exemplary anti-inflammatory compounds, and presents their biological evaluation data.
Synthetic Strategy and Workflow
The primary synthetic route involves the cyclocondensation of this compound derivatives with suitable reagents to form fused ring systems. A common and effective strategy is the synthesis of pyrazolo[3,4-d]pyrimidines. The general workflow for this process is outlined below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is the nitration of a suitable pyrazole precursor to yield 4-nitro-1H-pyrazole-3-carboxylic acid. The subsequent and critical step is the reduction of the nitro group at the C4 position to an amino group to obtain the final product.
Q2: My final product is difficult to purify. What are some recommended purification strategies?
A2: Purification of aminopyrazole carboxylic acids can be challenging due to their amphoteric nature.[1] Standard purification techniques can be adapted. Recrystallization from a suitable solvent system, such as ethanol/water or dioxane, is often effective.[2] For persistent impurities, conversion of the carboxylic acid to its methyl or ethyl ester, followed by column chromatography and subsequent hydrolysis back to the acid, can be a viable strategy.[1] Additionally, acid-base extraction can be employed by dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.[1]
Q3: Can I use other methods besides the reduction of a nitro group to introduce the amino group?
A3: While the reduction of the corresponding 4-nitro derivative is the most common approach, other methods for the synthesis of aminopyrazoles exist in the literature, such as the Hofmann, Curtius, or Lossen rearrangements of pyrazole carboxamides or carboxylic acids. However, for the specific case of this compound, the nitration-reduction sequence is generally the most direct and well-established method.
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can arise from either the initial nitration step or, more commonly, the subsequent reduction of the nitro group. This guide addresses potential issues in a stepwise manner.
Issue 1: Low yield in the synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid.
Possible Cause 1.1: Incomplete Nitration
-
Solution: Ensure that the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of sufficient concentration and used in the correct stoichiometric ratio. The reaction temperature is critical; maintain the recommended temperature range to prevent both incomplete reaction and unwanted side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Possible Cause 1.2: Side Reactions during Nitration
-
Solution: Over-nitration or oxidation of the starting material can occur if the reaction conditions are too harsh. Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial. Using milder nitrating agents or adjusting the reaction time can also mitigate the formation of byproducts.
Issue 2: Low yield during the reduction of 4-nitro-1H-pyrazole-3-carboxylic acid.
Possible Cause 2.1: Incomplete Reduction of the Nitro Group
-
Solution: This is a frequent challenge in nitro group reductions.[3] Several factors can contribute to an incomplete reaction:
-
Catalyst Inactivity (for Catalytic Hydrogenation): If using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, ensure the catalyst is fresh and has not been deactivated.[3] If necessary, increase the catalyst loading.
-
Insufficient Reducing Agent: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH), use a sufficient excess of the metal and ensure it is finely powdered to maximize surface area.[3]
-
Poor Solubility: The nitro compound must be soluble in the chosen solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water.[3][4]
-
Reaction Temperature: While many reductions can be performed at room temperature, some substrates may require heating to achieve a reasonable rate.[3] However, be aware that higher temperatures can also promote side reactions.
-
Possible Cause 2.2: Formation of Side Products
-
Solution: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3] If the reaction is not driven to completion, these intermediates can lead to the formation of azoxy and azo compounds as dimeric side products.[3] To minimize these, ensure a sufficient excess of the reducing agent and maintain optimal reaction conditions. Proper temperature control is important to prevent localized overheating, which can favor the formation of such byproducts.[3]
Possible Cause 2.3: Reduction of Other Functional Groups
-
Solution: The pyrazole ring itself is generally stable to reduction under common conditions for nitro group reduction.[5] However, if other sensitive functional groups are present on the molecule, a chemoselective reducing agent should be chosen. For instance, catalytic hydrogenation can reduce double bonds, while metal/acid systems are generally more selective for the nitro group.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the key reduction step, as inferred from general organic synthesis literature. The optimal conditions for your specific substrate may require some optimization.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (SnCl₂·2H₂O) |
| Reducing Agent | H₂ gas with Pd/C catalyst | Tin(II) chloride dihydrate |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature to 50 °C | Room Temperature to Reflux |
| **Pressure (for H₂) ** | 1 atm to 50 psi | Not Applicable |
| Typical Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Reported Yields | Generally high (can be >90%) | Variable, often good to high |
| Common Issues | Catalyst poisoning, deactivation | Stoichiometry of SnCl₂, acidic workup |
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid
This protocol is a general representation and may require optimization.
-
Starting Material: 1H-pyrazole-3-carboxylic acid.
-
Nitration:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the 1H-pyrazole-3-carboxylic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-nitro-1H-pyrazole-3-carboxylic acid by filtration, wash with cold water, and dry.
-
Protocol 2: Reduction of 4-nitro-1H-pyrazole-3-carboxylic acid to this compound
Method A: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon or Parr shaker).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.
Method B: Reduction with Tin(II) Chloride
-
Setup: To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting tin salts will precipitate.
-
Filtration: Filter the mixture to remove the tin salts, washing the solid with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or other suitable methods.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key factors influencing reduction yield.
References
Technical Support Center: Purification of 4-Amino-1H-pyrazole-3-carboxylic acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 4-Amino-1H-pyrazole-3-carboxylic acid by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on literature for similar amino-pyrazole carboxylic acids, alcohols are a good starting point. Ethanol is frequently suggested as a primary choice for recrystallization of related compounds.[1] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you can try gradually adding more solvent. However, be mindful that using an excessive amount of solvent will lead to a lower yield. If the compound still does not dissolve, the chosen solvent may be unsuitable. You may need to select a more polar or less polar solvent depending on the properties of your compound and any impurities.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: Several factors can inhibit crystallization:
-
The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.
-
The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
-
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The recrystallization yield is very low. How can I improve it?
A4: To improve a low yield, consider the following:
-
Minimize the amount of hot solvent used. Use only the minimum volume of hot solvent required to completely dissolve the crude product.
-
Ensure thorough cooling. Cooling the solution in an ice bath after it has reached room temperature will maximize precipitation.
-
Avoid premature crystallization. If crystals form too quickly in the hot solution, it can trap impurities. Ensure all the crude material is fully dissolved before cooling.
-
Check the mother liquor. After filtration, you can cool the filtrate further to see if more product crystallizes. If so, you can recover a second crop of crystals.
Q5: My purified crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal as it can also adsorb some of your desired product, potentially reducing the yield.
Q6: The compound "oils out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To address this, you can:
-
Reheat the solution and add a small amount of additional solvent to decrease the saturation.
-
Try a different solvent with a lower boiling point.
-
Allow the solution to cool more slowly.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is too dilute. | Evaporate some of the solvent and allow to cool again. |
| Supersaturation. | Scratch the inner wall of the flask or add a seed crystal.[3] | |
| Insufficient cooling. | Cool the flask in an ice-water bath. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| Incomplete precipitation. | Ensure the solution is cooled thoroughly. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper). | |
| Product loss during washing. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Oiling Out | Compound is melting in the hot solvent. | Use a solvent with a lower boiling point. |
| Solution is too concentrated. | Add a small amount of hot solvent to the oily mixture and reheat until clear. | |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before further cooling. | |
| Impure Crystals | Crystals formed too quickly. | Allow the solution to cool more slowly to promote the formation of purer crystals.[3] |
| Inefficient washing. | Wash the crystals thoroughly with a small amount of cold solvent. | |
| Insoluble impurities present. | Perform a hot filtration step to remove any insoluble material. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes may need to be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture, or 2-Propanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For a more thorough drying, a vacuum oven at a low temperature can be used.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision-making diagram for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product is a mixture of isomers. How can I separate the desired this compound from its 5-amino isomer?
A1: The formation of the 5-amino isomer is a common side reaction when synthesizing aminopyrazoles from precursors like ethyl 2-cyano-3-ethoxyacrylate and hydrazine. The regioselectivity of the reaction is influenced by the reaction conditions. To separate the isomers, column chromatography is the most effective method. Due to the polar nature of the amino and carboxylic acid groups, reverse-phase chromatography (C18 column) with a buffered mobile phase (e.g., water/acetonitrile with formic or acetic acid) is recommended. Alternatively, normal-phase chromatography on silica gel can be attempted, but it may require the addition of modifiers to the eluent, such as a small percentage of acetic acid or triethylamine, to prevent peak tailing.
Q2: After the reaction, I see residual starting materials (ethyl 2-cyano-3-ethoxyacrylate and/or hydrazine) in my crude product. How can I remove them?
A2: Unreacted starting materials can often be removed through recrystallization. If the starting materials are significantly less polar than the product, a simple wash of the crude solid with a less polar solvent in which the product is insoluble may be effective. For more persistent impurities, column chromatography is a reliable option.
Q3: My purified product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
A3: Discoloration often arises from small amounts of highly colored impurities, which may be oxidation products or polymeric side products. Decolorization can be achieved by treating a solution of the crude product with activated charcoal before the final crystallization step. Briefly, dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, stir or heat for a short period, and then filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.
Q4: The yield of my synthesis is consistently low. What are the potential reasons and how can I improve it?
A4: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC or LC-MS). Reaction time and temperature may need to be optimized.
-
Side reactions: As mentioned, the formation of isomeric byproducts is a possibility. Carefully controlling the reaction conditions (e.g., temperature, rate of addition of reagents) can help favor the desired product.
-
Loss during work-up and purification: Significant amounts of the product may be lost during filtration, extraction, and crystallization steps. Ensure that the pH during aqueous work-up is optimized for the precipitation of your zwitterionic product. When recrystallizing, avoid using an excessive amount of solvent and consider cooling the solution for an adequate amount of time to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in the synthesis of this compound?
A: The most common impurities are typically related to the starting materials and potential side reactions. These can include unreacted starting materials, the isomeric 5-Amino-1H-pyrazole-3-carboxylic acid, and hydrolysis products of the starting materials or the final product.
| Impurity Type | Common Examples |
| Isomeric Impurities | 5-Amino-1H-pyrazole-3-carboxylic acid |
| Unreacted Starting Materials | Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine hydrate |
| Side-Reaction Products | Polymeric materials, Oxidation products |
Q: What is the best solvent for recrystallizing this compound?
A: Due to its polar nature, this compound is often recrystallized from water or a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The ideal solvent system should dissolve the compound when hot but have low solubility at room temperature or below to ensure good recovery. For a closely related compound, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, recrystallization from ethanol has been reported to yield single crystals[1]. A mixture of isopropanol and water has also been used for the recrystallization of a similar pyrazole carboxylic acid derivative[2].
Q: Can I use column chromatography to purify this compound? What conditions are recommended?
A: Yes, column chromatography can be an effective purification method. Given that the molecule contains both a basic amino group and an acidic carboxylic acid group, it can be challenging to run on standard silica gel due to strong interactions leading to peak tailing. Here are two common approaches:
-
Reverse-Phase Chromatography: This is often the preferred method. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%), can provide good separation.
-
Normal-Phase Chromatography with Additives: If using silica gel, it is advisable to add a small percentage of an acid (like acetic acid) or a base (like triethylamine) to the eluent to suppress the ionization of the carboxylic acid or the amino group, respectively. This helps in obtaining better peak shapes. A common eluent system could be a gradient of methanol in dichloromethane with a constant small percentage of acetic acid.
Q: How can I monitor the progress of the synthesis reaction?
A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you would spot the reaction mixture alongside the starting materials on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid or methanol/dichloromethane). The disappearance of the starting material spots and the appearance of the product spot indicate the reaction's progress. LC-MS is a more powerful technique that can confirm the formation of the product by its mass and monitor the disappearance of reactants.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
Solvent Selection: Determine a suitable solvent or solvent mixture in which the crude product is soluble at elevated temperatures but poorly soluble at room temperature. Water, ethanol, or a mixture of the two are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Gently heat the mixture again for 5-10 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.
Column Chromatography Protocol (Reverse-Phase)
This is a general protocol for purification using a C18 reverse-phase column.
-
Column and Mobile Phase Preparation:
-
Select a C18 column of appropriate size for the amount of crude material.
-
Prepare the mobile phases. A typical system would be:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
-
Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent, such as the initial mobile phase composition or a solvent in which it is readily soluble (e.g., methanol or DMSO). If using a strong solvent like DMSO, ensure the injection volume is small.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.
-
Elution: Inject the sample onto the column. Elute with a gradient of increasing Mobile Phase B. A typical gradient might be from 5% B to 95% B over 20-30 column volumes. The exact gradient will need to be developed based on the separation of the desired product from its impurities.
-
Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the elution using a UV detector.
-
Analysis and Product Recovery: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Aminopyrazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 4-aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-aminopyrazoles?
A1: The most common and established methods for synthesizing 4-aminopyrazoles involve two main strategies:
-
Reduction of a 4-substituted pyrazole: This typically involves the chemical reduction of a 4-nitropyrazole, 4-nitrosopyrazole, or a 4-hydroxyiminopyrazole precursor.[1] This is a widely used method due to the commercial availability of various substituted pyrazoles.
-
Thorpe-Ziegler Cyclization: This intramolecular cyclization of a dinitrile intermediate is a powerful method for constructing the pyrazole ring with the amino group at the C4 position.[2]
Q2: My 4-aminopyrazole product seems unstable and decomposes upon standing. Why is this happening and how can I prevent it?
A2: The free base of some 4-aminopyrazoles, particularly 4-aminopyrazol-5-ols, can be unstable. This instability can lead to resinification or the formation of side products like bis-pyrazoles through oxidative crosslinking. To mitigate this, it is highly recommended to convert the 4-aminopyrazole into a more stable salt form, such as a hydrochloride (HCl) salt, immediately after synthesis and purification.[3]
Q3: I am using SnCl₂ to reduce my 4-nitropyrazole, but I'm having trouble with the workup. What are the common issues?
A3: A primary challenge with stannous chloride (SnCl₂) reductions is the removal of tin-based byproducts during workup. Quenching the reaction often leads to the formation of hydrated tin oxides, which can be difficult to filter and may co-precipitate with your product, leading to low yields and purification difficulties.[4][5]
Q4: Can I use catalytic hydrogenation to reduce my 4-nitropyrazole? Are there any potential side reactions?
A4: Yes, catalytic hydrogenation (e.g., using Pd/C) is a clean and effective method for reducing 4-nitropyrazoles.[6] However, it's important to consider the presence of other functional groups in your molecule that may also be reduced under these conditions. While generally selective for the nitro group, prolonged reaction times or harsh conditions could potentially lead to the reduction of other sensitive moieties.[7] The primary risk, as with any reduction, is incomplete reaction, leaving residual starting material.
Troubleshooting Guide
Issue 1: Low Yield and/or Complex Mixture of Products in 4-Nitropyrazole Reduction
This is a common issue that can arise from several factors, including the choice of reducing agent and reaction conditions.
Possible Cause 1: Incomplete Reduction
-
Solution:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting 4-nitropyrazole.
-
Increase Equivalents of Reducing Agent: For metal-based reductions (e.g., SnCl₂, Fe), ensure a sufficient excess of the reducing agent is used.[8]
-
Catalyst Activity (for Hydrogenation): Ensure the hydrogenation catalyst (e.g., Pd/C) is fresh and active. If necessary, increase the catalyst loading.
-
Possible Cause 2: Formation of Tin Byproducts Complicating Isolation (SnCl₂ Reduction)
-
Solution:
-
Modified Workup: After the reaction is complete, instead of just neutralizing, perform a basification (e.g., with 2M KOH or NaOH) and partition the product between an organic solvent (like ethyl acetate) and the aqueous layer. The tin salts will remain in the aqueous phase.[8]
-
Filtration through Celite: After basification, filtering the mixture through a pad of Celite® can help remove the precipitated tin hydroxides.
-
Alternative Workup: In some cases, adding a solution of tetraethylammonium chloride after the reaction can precipitate an insoluble tin salt, which can be easily filtered off.[9]
-
Possible Cause 3: Product Degradation
-
Solution:
-
Isolate as a Salt: As mentioned in the FAQs, if the 4-aminopyrazole free base is unstable, modify the workup to isolate the product as its hydrochloride or another stable salt. This often involves precipitating the salt from an appropriate solvent by adding HCl (e.g., as a solution in dioxane or isopropanol).
-
Issue 2: Inefficient Cyclization or Side Products in Thorpe-Ziegler Synthesis
The Thorpe-Ziegler reaction relies on the base-catalyzed intramolecular cyclization of a dinitrile. Failure to cyclize efficiently is a primary failure mode.
Possible Cause 1: Ineffective Base
-
Solution:
-
Choice of Base: The selection of a suitable, non-nucleophilic strong base is critical. Common bases for this reaction include sodium ethoxide, potassium tert-butoxide, or sodium hydride. The optimal base may depend on the specific substrate.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can quench the base and inhibit the necessary deprotonation steps.
-
Possible Cause 2: Unstable Intermediate
-
Solution:
-
One-Pot Procedure: The dicyanohydrazone intermediate in some Thorpe-Ziegler routes to 4-aminopyrazoles can be unstable. A one-pot procedure where the intermediate is generated and cyclized in situ without isolation can improve overall yields.[2]
-
Temperature Control: Low temperatures (-15 °C to -30 °C) can help minimize the formation of byproducts by controlling the reactivity of intermediates.[10]
-
Possible Cause 3: Hydrolysis of Nitrile Groups
-
Solution:
-
Control of Water: If the reaction is worked up under strongly acidic or basic conditions at elevated temperatures, the nitrile groups of the starting material or intermediate could be hydrolyzed to amides or carboxylic acids. Use carefully controlled workup conditions to avoid this.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for 4-Nitropyrazole Synthesis
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Common Side Products |
| SnCl₂·2H₂O | EtOH, reflux or ultrasonic irradiation[8] | Tolerant of many functional groups (esters, nitriles).[8] | Formation of tin oxide/hydroxide byproducts complicates workup; reaction can be exothermic.[4] |
| Fe Powder | EtOH/H₂O, NH₄Cl, room temp[11] | Inexpensive, environmentally benign, simple workup (filtration).[8] | Can require acidic conditions; removal of fine iron particles can be challenging. |
| Pd/C, H₂ | H₂ gas, various solvents (MeOH, EtOH) | Clean reaction with high yields; catalyst can be filtered off. | May reduce other sensitive functional groups; catalyst can be pyrophoric.[7] |
| Ni-Re / N₂H₄ | Aqueous slurry, EtOH or 2-propanol, 40-50 °C | High yields (80-95%); effective for various nitro compounds.[11] | Requires handling of hydrazine, which is toxic; catalyst preparation required. |
Experimental Protocols
Protocol 1: General Procedure for Reduction of 4-Nitropyrazole using SnCl₂·2H₂O
-
Reaction Setup: To a solution of the 4-nitropyrazole (1.0 eq) in ethanol (5-10 mL per mmol of substrate), add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0-10.0 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Alternatively, expose the mixture to ultrasonic irradiation.[8] Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: a. Remove the solvent under reduced pressure. b. Partition the crude residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH. c. Separate the layers and extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude 4-aminopyrazole can be purified by column chromatography on silica gel or by recrystallization. For unstable products, proceed immediately to salt formation.
-
Salt Formation (Optional but Recommended): Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield the 4-aminopyrazole hydrochloride salt.[3]
Protocol 2: General Procedure for Thorpe-Ziegler Synthesis of 4-Aminopyrazoles
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the dinitrile precursor (1.0 eq) in an anhydrous solvent such as toluene or THF.
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or lower) and add a strong base (e.g., potassium tert-butoxide, 1.1 eq) portion-wise, maintaining the temperature.
-
Cyclization: Allow the reaction to stir at low temperature or to warm to room temperature. The reaction can be accelerated using microwave irradiation.[2] Monitor the progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the cyclized product.
-
Workup: a. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Workup [chem.rochester.edu]
- 10. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Knorr Pyrazole Synthesis: A Technical Support Center for Reaction Optimization
Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction for the synthesis of pyrazole-containing molecules. As a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, this reaction's deceptive simplicity can often mask a complex interplay of factors that govern its success.[1]
This document moves beyond a simple recitation of protocols. Instead, it serves as a dynamic troubleshooting resource, structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory. Here, we will delve into the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively optimize your reaction conditions for yield, purity, and regioselectivity.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions about the Knorr pyrazole synthesis, providing the essential knowledge needed to understand the reaction's mechanics and nuances.
Q1: What is the accepted mechanism for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for attack.[3] This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered ring intermediate, often a hydroxylpyrazolidine.[4]
-
Dehydration & Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate to form the stable, aromatic pyrazole ring.[5] This dehydration is generally considered the rate-determining step under neutral pH conditions.[4]
Q2: My reaction involves an unsymmetrical 1,3-dicarbonyl. How can I control which regioisomer is formed?
This is one of the most critical challenges in the Knorr synthesis. When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.[4] Controlling this selectivity is paramount and depends on a nuanced interplay of steric and electronic factors, as well as reaction conditions.[4]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.[6]
-
Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, directing the reaction to the less sterically encumbered site.
-
pH Control: The pH of the reaction medium is crucial. Acidic conditions speed up the reaction but can affect regioselectivity.[3] While strongly acidic conditions (pH < 3) can sometimes favor furan formation as a side product in related syntheses, mildly acidic conditions (e.g., using acetic acid) are standard for the Knorr reaction.[3][7]
-
Solvent Choice: The solvent can have a dramatic effect on the isomer ratio. Standard solvents include ethanol, propanol, or acetic acid.[1][5] Notably, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[8] These solvents can modulate the reactivity of the carbonyl groups, leading to a more selective reaction.[8]
Data Summary: Solvent Effect on Regioselectivity
The following table, adapted from data presented by Deng and Mani (2008), illustrates the powerful influence of solvent choice on the ratio of regioisomers (A vs. B) in the reaction of various 1,3-dicarbonyls with methylhydrazine and phenylhydrazine.[9][10]
| Entry | R¹ | R² | Hydrazine | Solvent | Ratio (A:B) | Yield (%) |
| 1 | Ph | CF₃ | MeNHNH₂ | EtOH | 1:1.2 | 75 |
| 2 | Ph | CF₃ | MeNHNH₂ | TFE | 1:24 | 91 |
| 3 | Ph | CF₃ | PhNHNH₂ | EtOH | 1:2.7 | 82 |
| 4 | Ph | CF₃ | PhNHNH₂ | HFIP | 1: >99 | 95 |
| 5 | 4-MeO-Ph | Me | MeNHNH₂ | EtOH | 1.8:1 | 88 |
| 6 | 4-MeO-Ph | Me | MeNHNH₂ | TFE | 10:1 | 92 |
Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².
Q3: What are the key safety precautions when working with hydrazine and its derivatives?
Hydrazine and its derivatives are toxic and potentially carcinogenic; they must be handled with appropriate engineering controls and personal protective equipment (PPE).[5]
-
Handling: Always handle hydrazine hydrate and its derivatives in a well-ventilated chemical fume hood.[5]
-
PPE: Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), safety glasses, and a lab coat.
-
Explosive Hazard: Anhydrous hydrazine is potentially explosive, especially in contact with metals or upon heating.[5] For this reason, reactions are almost always performed using hydrazine hydrate.
-
Fire Hazard: Hydrazine vapors are flammable in air, with a wide flammability range (4.7% to 100%).[9] Keep away from heat, sparks, and open flames.
-
Reactivity: Hydrazine can react violently with strong oxidizing agents and certain metal oxides.[9]
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: The reaction yield is low or the reaction is not going to completion.
Possible Causes & Solutions:
-
Cause: Poor quality or degraded hydrazine reagent.
-
Solution: Hydrazine derivatives can degrade over time. Use a freshly opened bottle or purify the hydrazine before use. Ensure the reagent has been stored properly.
-
-
Cause: Suboptimal reaction temperature or time.
-
Solution: The Knorr synthesis is often rapid, but some substrates, particularly those with steric hindrance, may require heating (e.g., reflux in ethanol or propanol at 80-100°C) or extended reaction times.[5][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.
-
-
Cause: The reaction has stalled at an intermediate stage.
-
Cause: Inappropriate stoichiometry.
-
Solution: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. For β-ketoesters, a 2:1 ratio of hydrazine to ester is sometimes employed.[5]
-
Problem 2: The reaction mixture has turned a dark yellow, red, or brown color, and purification is difficult.
Possible Causes & Solutions:
-
Cause: Impurities or side reactions involving the hydrazine starting material.
-
Solution: This is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride. The reaction can generate acidic conditions (HCl), promoting the formation of colored byproducts. Adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the acid and lead to a much cleaner reaction profile.
-
-
Cause: Oxidative processes.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities arising from oxidation of the hydrazine or other electron-rich species.
-
-
Cause: Polymerization or degradation at high temperatures.
-
Solution: If heating, ensure the temperature is not excessive. If possible, try running the reaction at a lower temperature for a longer duration.
-
-
Purification Strategy: For colored impurities, a simple silica plug filtration before full column chromatography can be effective. Wash the plug with a non-polar solvent (e.g., hexanes or toluene) to elute the colored impurities before eluting your more polar product with a solvent system like ethyl acetate/hexanes.
Problem 3: I am observing significant side products in my analysis.
Possible Causes & Solutions:
-
Cause: Formation of stable intermediates.
-
Explanation: Recent mechanistic studies have shown that intermediates such as hydroxylpyrazolidines can be observed and sometimes even isolated.[4] Their presence indicates that the final dehydration step is slow.
-
Solution: Ensure adequate acid catalysis and, if necessary, gentle heating to promote the final dehydration to the aromatic pyrazole.
-
-
Cause: Di-addition of hydrazine.
-
Explanation: An unexpected side product resulting from the addition of a second molecule of hydrazine to the 1,3-dicarbonyl has been identified.[4] This may be more prevalent if a large excess of hydrazine is used.
-
Solution: Use a stoichiometry closer to 1:1 or a very slight excess of hydrazine (e.g., 1.1 eq). Monitor the reaction carefully to avoid prolonged reaction times after the starting material is consumed.
-
Section 3: Experimental Protocols
These protocols are intended as a starting point and may require optimization for different substrates and scales.
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[1][5]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1.0 eq) and 1-propanol (approx. 5-10 mL per mmol of ketoester).
-
Reagent Addition: Add hydrazine hydrate (2.0 eq) to the stirred solution, followed by 3-5 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to approximately 100°C (a gentle reflux) with stirring for 1-2 hours.
-
Monitoring: Monitor the consumption of the ethyl benzoylacetate by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).[5]
-
Work-up & Crystallization: Once the starting material is consumed, remove the flask from the heat. While still hot, cautiously add water (approx. 10 volumes relative to the propanol) with vigorous stirring.
-
Isolation: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water and then air dry. The crude product can be further purified by recrystallization from ethanol if necessary.[1]
Protocol 2: Regioselective Synthesis using a Fluorinated Solvent
This protocol is adapted for reactions where high regioselectivity is desired, using 2,2,2-trifluoroethanol (TFE) as the solvent.[8]
Materials:
-
Unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.0 - 1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.
-
Reagent Addition: Slowly add the substituted hydrazine (1.0-1.1 eq) to the solution while stirring at room temperature. Note any exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature. These reactions are often complete in under an hour.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and to analyze the regioisomeric ratio.
-
Work-up: Upon completion, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel to isolate the major regioisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. rsc.org [rsc.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this is a critical consideration when using unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] This reaction can result in two different regioisomeric pyrazoles. The specific isomer produced is crucial as different regioisomers can exhibit significantly different biological activities and physicochemical properties.[1]
Q2: What are the main factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, a common method for preparing pyrazoles, is influenced by several factors:[1][2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, directing the reaction to the less hindered site.[1]
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a significant role. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, a carbonyl group adjacent to a strong electron-withdrawing group like trifluoromethyl (-CF₃) is more reactive.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence which nitrogen atom initiates the attack.[1][3]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain reactions.[4]
-
Nature of the Hydrazine: The type of hydrazine used (e.g., free base vs. hydrochloride salt) can determine the regiochemical outcome.[5]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers.
This is a common issue when using unsymmetrical 1,3-dicarbonyls.[6] Here are several strategies to improve the regioselectivity:
-
Modify Reaction Conditions:
-
Solvent Change: Switching to a fluorinated alcohol such as HFIP can significantly enhance the formation of a single regioisomer.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]
-
pH Adjustment: If using a hydrazine salt, the addition of a mild base can sometimes improve the outcome. Conversely, in other systems, acidic conditions might favor one isomer.[1] Careful screening of the reaction pH is recommended.[3]
-
-
Alternative Synthetic Routes:
-
[3+2] Cycloaddition Reactions: These reactions often provide excellent and complementary regioselectivity compared to condensation methods.[1][7] For example, the reaction of sydnones with functionalized alkynes can lead to the regioselective synthesis of polysubstituted pyrazoles.[7]
-
Multicomponent Reactions: These strategies can offer high regioselectivity by assembling the pyrazole ring in a single, controlled step from three or more starting materials.[8]
-
Problem 2: The major product of my reaction is the undesired regioisomer.
When the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions, a change in synthetic strategy is often the best solution.[1]
-
Employ a Dicarbonyl Surrogate: Using a β-enaminone, for example, can pre-determine the arrangement of substituents, leading to the formation of a single, desired product.[1]
-
Regiocontrolled Synthesis via Functional Group Manipulation: In some cases, a functional group can be used to direct the cyclization and then be converted to the desired substituent. For instance, using trichloromethyl enones as precursors for carboxyalkyl moieties allows for a regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles by selecting either the free hydrazine or its hydrochloride salt.[5]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyl Derivatives with Hydrazines [4]
| Entry | 1,3-Dicarbonyl (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) |
| 1 | 2-Furyl, CF₃ | Methylhydrazine | EtOH | 36:64 | 99 |
| 2 | 2-Furyl, CF₃ | Methylhydrazine | TFE | 85:15 | 99 |
| 3 | 2-Furyl, CF₃ | Methylhydrazine | HFIP | 97:3 | 98 |
| 4 | 2-Furyl, CF₂CF₃ | Methylhydrazine | EtOH | 64:36 | 93 |
| 5 | 2-Furyl, CF₂CF₃ | Methylhydrazine | TFE | 98:2 | 99 |
| 6 | 2-Furyl, CF₂CF₃ | Methylhydrazine | HFIP | >99:<1 | 99 |
Table 2: Regiocontrolled Synthesis of Pyrazoles using Trichloromethyl Enones [5]
| Entry | Hydrazine Reagent | Product Regioisomer | Yield Range (%) |
| 1 | Arylhydrazine Hydrochloride | 1,3-disubstituted | 37-97 |
| 2 | Free Arylhydrazine | 1,5-disubstituted | 52-83 |
Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP) [1]
This protocol describes a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone [1]
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visualizations
Caption: Reaction pathways in Knorr pyrazole synthesis leading to two possible regioisomers.
Caption: Decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Amide Coupling with 4-Amino-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide coupling reactions with 4-Amino-1H-pyrazole-3-carboxylic acid. This guide addresses common challenges, offers detailed experimental protocols, and presents comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes?
Low yields in this specific amide coupling can stem from several factors:
-
Poor Solubility: this compound exists as a zwitterion, which can lead to poor solubility in common organic solvents like Dichloromethane (DCM).
-
Side Reactions: The presence of three nucleophilic sites (the 4-amino group, the pyrazole N1-H, and the carboxylate) can lead to undesired side reactions.
-
Incomplete Activation: The carboxylic acid may not be fully activated by the coupling reagent.
-
Steric Hindrance: A bulky amine coupling partner can hinder the reaction.
-
Moisture: The presence of water can hydrolyze the activated ester intermediate.
Q2: What are the recommended solvents for this reaction?
Due to the potential for poor solubility, polar aprotic solvents are generally recommended.
-
N,N-Dimethylformamide (DMF): This is the most commonly used solvent for amide couplings and is a good starting point.
-
Dimethyl Sulfoxide (DMSO): Can be an excellent alternative if solubility in DMF is an issue. However, be aware that DMSO can sometimes interfere with certain coupling reagents or promote side reactions.
-
N-Methyl-2-pyrrolidone (NMP): Another high-boiling polar aprotic solvent that can be effective.
Q3: Which coupling reagents are most effective for this substrate?
A range of modern coupling reagents can be employed. The choice may depend on the reactivity of the amine partner and the desired reaction conditions.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and rapid coupling reagent, particularly for challenging couplings.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that can minimize certain side reactions like guanidinylation.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive (HOBt or OxymaPure): A cost-effective and robust option.
Q4: Do I need to protect the 4-amino group or the pyrazole N-H?
Protection strategy is a critical consideration to prevent side reactions.
-
No Protection: Direct coupling without protection is often attempted first. Success is dependent on the specific amine and reaction conditions.
-
Boc Protection: The 4-amino group can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the reaction. The pyrazole N-H can also be Boc-protected.
-
"Couple-then-Reduce" Strategy: A common and effective alternative is to start with 4-nitro-1H-pyrazole-3-carboxylic acid, perform the amide coupling, and then reduce the nitro group to the desired amine. This circumvents all side reactions associated with the amino group.
Q5: What are the common side reactions and how can I avoid them?
-
Intramolecular Cyclization: The 4-amino group can react with the newly formed amide to yield a pyrazolo[3,4-d]pyrimidin-4-one. This is more likely at elevated temperatures. Using milder conditions and ensuring rapid consumption of the starting material can minimize this. The "couple-then-reduce" strategy completely avoids this issue.
-
N-Acylation of the 4-Amino Group: The 4-amino group can compete with the desired amine for the activated carboxylic acid. Boc protection of the 4-amino group or the "couple-then-reduce" strategy are effective solutions.
-
Guanidinylation: Uronium-based coupling reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct. Pre-activation of the carboxylic acid before adding the amine can mitigate this.
-
Racemization: If coupling with a chiral amine, racemization can occur. Additives like HOBt or OxymaPure can suppress this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor solubility of this compound.2. Inefficient carboxylic acid activation.3. Presence of moisture.4. Amine starting material is a hydrochloride salt. | 1. Switch to a more polar solvent like DMF or DMSO. Gentle heating may improve solubility, but monitor for side reactions.2. Use a more powerful coupling reagent like HATU. Ensure you are using at least 1.1 equivalents.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the HCl. |
| Multiple Spots on TLC/LC-MS, Difficult Purification | 1. Intramolecular cyclization to pyrazolo[3,4-d]pyrimidin-4-one.2. N-acylation of the 4-amino group.3. Guanidinylation of the amine by the coupling reagent. | 1. Keep the reaction temperature at room temperature or below. Consider the "couple-then-reduce" strategy.2. Protect the 4-amino group with a Boc group or use the "couple-then-reduce" strategy.3. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. |
| Reaction Stalls Before Completion | 1. Steric hindrance from a bulky amine.2. Insufficient equivalents of reagents. | 1. Switch to a more potent coupling reagent like HATU. Increase the reaction time and/or temperature moderately (e.g., to 40-50 °C), while monitoring for side products.2. Increase the equivalents of the coupling reagent and amine to 1.2-1.5. |
Data Presentation: Comparison of Coupling Conditions
Data presented below is a synthesis of typical conditions and expected outcomes based on literature for similar substrates. Actual yields may vary.
Table 1: Direct Amide Coupling Strategies
| Coupling Reagent | Additive | Base | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield | Notes |
| HATU | None | DIPEA | DMF | 25 | 2-6 | Moderate-Good | Efficient for hindered amines. Pre-activation recommended. |
| HBTU | HOBt | DIPEA | DMF | 25 | 4-12 | Moderate | Good general-purpose reagent. |
| PyBOP | None | DIPEA | DCM/DMF | 25 | 4-12 | Moderate | Good alternative to uronium reagents to avoid guanidinylation. |
| EDC | HOBt/OxymaPure | DIPEA/TEA | DCM/DMF | 0-25 | 12-24 | Variable | Cost-effective. Yields can be lower with challenging substrates. |
Table 2: Alternative "Couple-then-Reduce" Strategy
| Step | Reagents | Base | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |
| 1. Amide Coupling | 4-nitro-1H-pyrazole-3-carboxylic acid, Amine, HATU | DIPEA | DMF | 25 | 2-6 | Good-Excellent |
| 2. Nitro Reduction | H₂, Pd/C | - | MeOH/EtOH | 25 | 4-12 | Excellent |
Experimental Protocols
Protocol 1: General Procedure for Direct Amide Coupling using HATU
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material. Sonication or gentle warming may be required.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.2 eq) and stir for 5 minutes.
-
Add HATU (1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: "Couple-then-Reduce" Strategy
Step A: Amide coupling with 4-nitro-1H-pyrazole-3-carboxylic acid
-
Follow Protocol 1, substituting this compound with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
After workup and purification, isolate the nitro-intermediate.
Step B: Reduction of the Nitro Group
-
Dissolve the isolated nitro-intermediate in Methanol or Ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10% w/w).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
Mandatory Visualizations
Caption: A decision tree for troubleshooting common amide coupling issues.
Technical Support Center: Scaling Up the Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process that can be scaled up for larger quantities. The overall workflow involves the formation of a pyrazole ring, followed by nitration, reduction of the nitro group, and finally, hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This step involves the cyclocondensation of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate.
Methodology:
-
To a stirred solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reagent | Molar Ratio | Typical Conditions |
| Diethyl 2-(ethoxymethylene)malonate | 1.0 | - |
| Hydrazine hydrate | 1.0 - 1.2 | Dropwise addition |
| Solvent (e.g., Ethanol) | - | Reflux temperature, 2-6 hours |
| Expected Yield | 70-85% |
Step 2: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
This step involves the nitration of the pyrazole ring. Careful control of temperature is crucial for regioselectivity and to minimize side reactions.
Methodology:
-
Dissolve Ethyl 1H-pyrazole-3-carboxylate in concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid (mixed acid) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
| Reagent | Molar Ratio | Typical Conditions |
| Ethyl 1H-pyrazole-3-carboxylate | 1.0 | - |
| Concentrated Nitric Acid | 1.1 - 1.5 | Added as a mixture with sulfuric acid |
| Concentrated Sulfuric Acid | - | As solvent and catalyst |
| Expected Yield | 60-75% |
Step 3: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate
The nitro group is reduced to an amine. Two common methods are catalytic hydrogenation and reduction with tin(II) chloride.
Method 3A: Catalytic Hydrogenation
Methodology:
-
Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the product.
| Reagent | Molar Ratio | Typical Conditions |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 1.0 | - |
| Pd/C (10%) | 0.05 - 0.1 | - |
| Solvent (e.g., Ethanol) | - | H₂ (1 atm), Room temperature, 4-12 hours |
| Expected Yield | >90% |
Method 3B: Reduction with Tin(II) Chloride
Methodology:
-
Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and monitor the reaction by TLC.[1]
-
After completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
| Reagent | Molar Ratio | Typical Conditions |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 1.0 | - |
| SnCl₂·2H₂O | 3.0 - 5.0 | - |
| Solvent (e.g., Ethanol) | - | Reflux temperature, 1-4 hours |
| Expected Yield | 80-95% |
Step 4: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Methodology:
-
Dissolve Ethyl 4-amino-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
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Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain this compound.
| Reagent | Molar Ratio | Typical Conditions |
| Ethyl 4-amino-1H-pyrazole-3-carboxylate | 1.0 | - |
| Sodium Hydroxide (or Lithium Hydroxide) | 2.0 - 3.0 | - |
| Solvent (e.g., Ethanol/Water) | - | Reflux temperature, 2-6 hours |
| Expected Yield | >85% |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for scaling up the pyrazole ring formation (Step 1)?
A: For scaling up, efficient heat transfer and agitation are crucial to maintain a consistent reaction temperature and prevent localized overheating, especially during the exothermic addition of hydrazine. A gradual, controlled addition of hydrazine is recommended.
Q2: I am observing the formation of byproducts during the nitration step (Step 2). How can I minimize them?
A: The formation of dinitro- or other regioisomers can be minimized by strict temperature control (0-5°C) and slow, dropwise addition of the nitrating agent.[2] The electron-withdrawing ester group helps direct the nitro group to the C-4 position, but deviations in temperature can reduce this selectivity.[2]
Q3: Is catalytic hydrogenation or the SnCl₂ method better for the reduction of the nitro group (Step 3) on a large scale?
A: Both methods are scalable. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation (filtration of the catalyst).[2] However, it requires specialized equipment for handling hydrogen gas safely. The SnCl₂ reduction is operationally simpler but involves a more complex workup to remove tin salts, which can be challenging on a large scale.[1][3]
Q4: My final product, this compound, has poor solubility. What is the best way to purify it?
A: Recrystallization is a common and effective method for purifying the final product. Due to its amphoteric nature, you can dissolve the crude product in a dilute basic solution, filter out any insoluble impurities, and then re-precipitate the purified product by adding acid. Alternatively, recrystallization from a suitable solvent system like ethanol/water or dioxane/water can be employed.
Q5: Can I use a different base for the hydrolysis step (Step 4)?
A: Yes, other strong bases like potassium hydroxide (KOH) can also be used. Lithium hydroxide (LiOH) is sometimes preferred as it can lead to cleaner reactions and easier workup in some cases. The choice of base may require some optimization depending on the scale and specific reaction conditions.
References
Preventing byproduct formation in aminopyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in aminopyrazole synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazoles?
A1: The most prevalent and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4] This is one of the most common methods.
-
α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position like 3-alkoxyacrylonitriles, also react with hydrazines to form aminopyrazoles.[2]
Q2: What is the most significant challenge in aminopyrazole synthesis leading to byproduct formation?
A2: The most significant challenge and primary source of byproducts is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine are not equally nucleophilic, leading to two possible cyclization pathways that result in a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]
Q3: What are the typical byproducts observed in aminopyrazole synthesis?
A3: Besides the undesired regioisomer, other common byproducts can include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1]
Q4: How can I control the regioselectivity of the reaction to obtain the desired aminopyrazole isomer?
A4: The regioselectivity can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[2][5]
-
Kinetic Control (Favors 3-aminopyrazoles): This is typically achieved using a strong base like sodium ethoxide in ethanol at low temperatures (e.g., 0°C).[1][2] These conditions favor the reaction at the more nucleophilic, substituted nitrogen of the alkylhydrazine.[5]
-
Thermodynamic Control (Favors 5-aminopyrazoles): These conditions usually involve heating the reactants in a neutral or acidic medium, such as toluene with a catalytic amount of acetic acid, often at reflux.[1][2] Microwave heating can also be used to shorten reaction times.[2]
Q5: How can I confirm the regiochemistry of my product?
A5: Determining the exact isomer formed is crucial. While routine NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for definitive structural proof.[1]
Troubleshooting Guide
This guide addresses specific experimental issues related to byproduct formation and poor yields.
| Issue | Potential Cause | Troubleshooting Suggestions |
| 1. Formation of a mixture of 3- and 5-aminopyrazole regioisomers. | Reaction conditions are not optimized for regioselectivity. | To favor the 3-amino isomer (Kinetic Control): - Use a strong base like sodium ethoxide in anhydrous ethanol.[1][2]- Maintain a low reaction temperature (e.g., 0°C).[1]- Add the substituted hydrazine dropwise.[1]To favor the 5-amino isomer (Thermodynamic Control): - Use a non-polar solvent like toluene with a catalytic amount of acetic acid.[1][2]- Heat the reaction mixture to reflux or use microwave irradiation.[2] |
| 2. The reaction is slow or does not proceed to completion, leaving uncyclized intermediates. | The cyclization step is not favored, or the starting materials are not sufficiently reactive under the chosen conditions. | - For reactions with β-ketonitriles, ensure the initial condensation to the hydrazone is complete before attempting cyclization.- If using a two-step procedure from an isoxazole, ensure the initial ring-opening to the β-ketonitrile is complete before adding hydrazine.[6]- For sluggish reactions, consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[2] |
| 3. Formation of N-acetylated byproduct. | Use of acetic acid as a solvent at high temperatures. | - If possible, use a different solvent system. Toluene with a catalytic amount of acetic acid is a common alternative.[1][2]- If acetic acid is necessary, try to conduct the reaction at the lowest effective temperature. |
| 4. Formation of fused heterocyclic byproducts (e.g., pyrazolo[1,5-a]pyrimidines). | Harsh reaction conditions (e.g., high temperatures, prolonged reaction times) leading to further reaction of the 5-aminopyrazole product. | - Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.- Avoid excessive heating or prolonged reaction times.- Purify the product promptly after workup. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyrazoles (Kinetic Control)
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]
Protocol 2: Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
-
Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1][2]
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Regioselective Synthesis of Aminopyrazoles from 3-Methoxyacrylonitrile and Phenylhydrazine [2]
| Isomer | Conditions | Yield |
| 5-Aminopyrazole | Acetic Acid, Toluene, Microwave | 90% |
| 3-Aminopyrazole | Sodium Ethoxide, Ethanol, Microwave | 85% |
Visualizations
Caption: Byproduct formation pathways in aminopyrazole synthesis.
Caption: Workflow for optimizing aminopyrazole synthesis.
References
Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient pyrazole synthesis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other significant methods include multicomponent reactions (MCRs), which are highly efficient in producing pyrazole derivatives.[2][3] Additionally, pyrazoles can be synthesized from α,β-unsaturated aldehydes or ketones with hydrazines.[4]
Q2: What types of catalysts are typically used for pyrazole synthesis?
A wide array of catalysts can be employed, ranging from simple acids and bases to more complex systems. Commonly used catalysts include:
-
Lewis Acids: Lithium perchlorate has been established as an effective Lewis acid catalyst.[5]
-
Green Catalysts: For more environmentally friendly approaches, catalysts like ammonium chloride and imidazole are utilized.[2][6]
-
Metal-Based Catalysts: These include nano-ZnO, silver triflate (AgOTf), and palladium nanoparticles (PdNPs), which offer high efficiency.[5][7] Ruthenium-catalyzed hydrogen transfer is another advanced method.[8]
-
Nanocatalysts: Various nanocatalysts such as CeO2/SiO2 and magnetic Fe3O4 nanoparticles have been reported to be highly effective and often recyclable.[9][10]
Q3: How do I choose the right catalyst for my specific reaction?
The choice of catalyst significantly impacts reaction rate and yield.[11] Consider the following factors:
-
Substrate Scope: Some catalysts are more effective for specific types of substrates (e.g., electron-rich or electron-poor aldehydes).
-
Reaction Conditions: The desired reaction temperature, time, and solvent can influence catalyst choice. For instance, some reactions proceed efficiently at room temperature with the right catalyst.[5]
-
Environmental Impact: If "green chemistry" principles are a priority, consider using catalysts like ammonium chloride or carrying out the reaction in aqueous media.[6][9]
-
Desired Product: The regioselectivity of the reaction can be influenced by the catalyst. For instance, certain ionic liquids can favor high regioselectivity.[12]
Q4: Can pyrazole synthesis be performed without a catalyst?
In many cases, a catalyst is essential for the reaction to proceed. For example, in the condensation of acetylacetone and 2,4-dinitrophenylhydrazine, the reaction did not proceed at all without a catalyst.[5] However, some multicomponent reactions can occur under catalyst-free conditions, though the efficiency might be lower.[13]
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole synthesis.
Problem 1: Low Reaction Yield
A low yield is a frequent problem that can arise from several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[1]
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to unwanted side reactions.[11] |
| Suboptimal Reaction Conditions | Optimize temperature and reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[11] |
| Inefficient Catalyst | The choice of catalyst is crucial. For example, nano-ZnO has been demonstrated to be a highly efficient catalyst for certain pyrazole syntheses, resulting in high yields in a short time.[11] |
| Poor Solvent Choice | The solvent can significantly influence the reaction's outcome. For some reactions, aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents such as ethanol.[11] |
| Hydrazine Instability | Using a slight excess of hydrazine (around 2 equivalents) can sometimes improve yields, especially when the dicarbonyl is the limiting reagent.[1] |
Problem 2: Formation of Regioisomers
The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of a mixture of two regioisomers.
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol | The choice of catalyst and solvent can influence regioselectivity. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature in N,N-dimethylacetamide.[5] |
| Reaction Pathway | In the Knorr synthesis, two different pyrazole formations can occur depending on which carbonyl group of the dicarbonyl is attacked first.[14] Modifying the electronic properties of the substrates or the reaction conditions can help favor one pathway over the other. |
Problem 3: Side Reactions
Unwanted side reactions can compete with the desired pyrazole formation, leading to a complex product mixture and lower yields.
| Potential Cause | Suggested Solution |
| Homocoupling of Starting Materials | In copper- or palladium-catalyzed reactions, homocoupling of aryl halides can occur. Lowering the reaction temperature and screening different ligands can help minimize this side reaction.[11] |
| Michael Addition without Cyclization | With electron-demanding aldehydes, a Michael addition product may form that does not cyclize. Adjusting the electronic nature of the reactants or the reaction conditions may be necessary to promote cyclization.[15] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts in pyrazole synthesis under different conditions.
| Catalyst | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| NaCoMo | Sulfonyl hydrazides, 1,3-diketones | - | - | - | up to 99 | [5] |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Aqueous media | Room Temp. | - | 95 | [5][7] |
| Ammonium Chloride | Acetyl acetone, Hydrazine hydrate | Ethanol | - | - | - | [6] |
| CTAB | Electron-deficient olefins, α-diazoesters | - | - | Short | Good to Excellent | [5] |
| AgOTf (1 mol%) | Trifluoromethylated ynones, Aryl hydrazines | - | Room Temp. | 1 h | up to 99 | [5] |
| --INVALID-LINK-- | α,β-ethylenic ketone, p-substituted hydrazine | - | - | - | - | [7] |
| Y3Fe5O12 (YIG) | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Solvent-free | 80 °C | 20 min | Excellent | [10] |
| Fe3O4 NPs (6 mol%) | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Water | Room Temp. | 15 min | - | [10] |
| La(OTf)3 | Pyrazolecarbaldehydes, 2-aminoazines, Isonitriles | Toluene | - | - | - | [13] |
Key Experimental Protocols
1. Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO Catalyst [11]
-
Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).
-
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
2. Synthesis of 3,5-Dimethyl Pyrazole using Ammonium Chloride as a Green Catalyst [6]
-
Materials: Acetyl acetone (20 mmol), ethanol (100 mL), hydrazine hydrate, ammonium chloride (catalytic amount).
-
Procedure:
-
In a dry round-bottom flask, dissolve acetyl acetone in ethanol.
-
Add a catalytic amount of ammonium chloride.
-
Slowly add hydrazine hydrate to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring completion by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3,5-dimethyl pyrazole.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) cyclization to form an ester intermediate, ethyl 4-amino-1H-pyrazole-3-carboxylate, followed by (2) hydrolysis to the final carboxylic acid.
Step 1: Synthesis of Ethyl 4-Amino-1H-pyrazole-3-carboxylate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. | 1. Use a fresh bottle of hydrazine hydrate or verify the concentration of the existing stock. |
| 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete reaction or side product formation. | 2. Carefully check the molar equivalents of ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate. | |
| 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 3. Ensure the reaction is refluxed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Side Products (Visible on TLC) | 1. Reaction Temperature Too High: Excessive heat can lead to the formation of undesired byproducts. | 1. Ensure controlled heating and maintain a steady reflux. Avoid overheating the reaction mixture. |
| 2. Impure Starting Materials: Contaminants in the starting materials can participate in side reactions. | 2. Verify the purity of ethyl (E)-2-cyano-3-ethoxyacrylate before starting the reaction. | |
| Product Fails to Precipitate/Crystallize | 1. Insufficient Cooling: The product may be soluble in the reaction solvent at room temperature. | 1. Cool the reaction mixture in an ice bath to induce precipitation. |
| 2. Supersaturation: The product may remain dissolved in a supersaturated solution. | 2. Try scratching the inside of the flask with a glass rod to provide a nucleation site for crystallization. Seeding with a small crystal of the pure product can also be effective. | |
| 3. Inappropriate Solvent Volume: Too much solvent can keep the product dissolved. | 3. If the reaction is complete (as confirmed by TLC), consider removing some of the solvent under reduced pressure. |
Step 2: Hydrolysis to this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Insufficient Base or Acid: The ester may not be fully hydrolyzed if the amount of NaOH or acid is inadequate. | 1. Ensure the correct concentration and volume of the sodium hydroxide solution for saponification and hydrochloric acid for acidification are used. |
| 2. Short Reaction Time: The hydrolysis reaction may require more time to complete. | 2. Monitor the reaction progress by TLC until the starting ester spot disappears. | |
| Product is Oily or Gummy | 1. Presence of Impurities: Residual starting materials or byproducts can interfere with crystallization. | 1. Ensure the intermediate ester was sufficiently pure. The final product can be purified by recrystallization from a suitable solvent like ethanol. |
| 2. Incorrect pH for Precipitation: The amino acid product is amphoteric and will only precipitate at its isoelectric point. | 2. Carefully adjust the pH with acid. Check the pH with a pH meter or pH paper to ensure it is in the optimal range for precipitation. | |
| Low Yield of Final Product | 1. Product Loss During Workup: The product may have some solubility in the aqueous filtrate. | 1. After filtration, you can try to extract the filtrate with a suitable organic solvent to recover any dissolved product. |
| 2. Degradation of Product: The product may be sensitive to high temperatures or extreme pH. | 2. Avoid excessive heating during solvent removal and perform the acidification step at a low temperature (e.g., in an ice bath). |
Solvent Effects on the Yield of Ethyl 4-Amino-1H-pyrazole-3-carboxylate
The selection of a solvent is critical for optimizing the yield and purity of the intermediate, ethyl 4-amino-1H-pyrazole-3-carboxylate. Below is a summary of reported yields in different solvents.
| Solvent | Starting Material | Reported Yield | Reference |
| Ethanol | Ethyl (E)-2-cyano-3-ethoxyacrylate | 99% | [1] |
| Ethanol | Ethyl ethoxymethylcyanoacetate | 66.78% | [1] |
| Water | Ethyl 2-cyano-3-morpholinoacrylate | Not specified, but implied as a viable solvent | [2] |
| Toluene | N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone derivative | Not specified, used for cyclization step | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Amino-1H-pyrazole-3-carboxylate
This protocol is adapted from procedures involving the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 10 minutes, and then heat to reflux. Maintain the reflux overnight.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is based on the alkaline hydrolysis of the corresponding ethyl ester.[3]
-
Saponification: Dissolve the ethyl 4-amino-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v). Add a solution of 2.5 N sodium hydroxide (NaOH).
-
Heating: Heat the mixture at 60°C for 4 hours.
-
Acidification: After cooling, remove the organic solvents under reduced pressure. Acidify the remaining aqueous residue with 6 N hydrochloric acid (HCl) at 0°C to precipitate the product.
-
Isolation: Filter the solid precipitate and wash it with cold water. The product can be further purified by recrystallization from ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for the synthesis of the pyrazole intermediate?
A1: Ethanol is the most frequently reported solvent for the reaction between ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate, often providing high yields.[1]
Q2: My reaction to form the ethyl ester intermediate is very slow. What can I do?
A2: Ensure that you are heating the reaction to reflux. Also, verify the quality of your hydrazine hydrate, as it can degrade over time. Monitoring the reaction by TLC is crucial to determine if the reaction is proceeding.
Q3: During the hydrolysis step, my product does not precipitate upon acidification. What should I do?
A3: This could be due to several factors. First, ensure you have added enough acid to reach the isoelectric point of the amino acid. Use a pH meter for accurate measurement. If the pH is correct, the product may be too soluble in the current solvent mixture. Try reducing the volume of the solvent or adding a co-solvent in which the product is less soluble.
Q4: Are there any safety precautions I should take when working with hydrazine hydrate?
A4: Yes, hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I use a different base for the hydrolysis step?
A5: While sodium hydroxide is commonly used, other strong bases like potassium hydroxide can also be employed. The key is to use a sufficient molar excess to ensure complete saponification of the ester.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Validation & Comparative
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 4-Amino and 5-Aminopyrazole
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 4-aminopyrazole and 5-aminopyrazole, offering key data and experimental insights to aid in their differentiation and characterization.
The seemingly subtle shift of an amino group on the pyrazole ring, from position 4 to 5, gives rise to two distinct isomers with unique electronic and structural properties. These differences are readily apparent in their spectroscopic signatures. This guide delves into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by detailed experimental protocols and structural visualizations.
At a Glance: Key Spectroscopic Differences
A summary of the key spectroscopic data for 4-aminopyrazole and 5-aminopyrazole is presented below, highlighting the diagnostic features that enable their distinction.
| Spectroscopic Technique | 4-Aminopyrazole | 5-Aminopyrazole (3-Aminopyrazole Tautomer) |
| ¹H NMR | H3/H5: ~7.3 ppm (s)NH₂: (broad s)NH: (broad s) | H4: ~5.52 ppm (d, J=2 Hz)H5: ~7.33 ppm (d, J=2 Hz)NH/NH₂: ~7.05 ppm (broad s) |
| ¹³C NMR | C3/C5: ~133 ppmC4: ~117 ppm | C3: ~155 ppmC4: ~96 ppmC5: ~138 ppm |
| IR (selected peaks) | N-H stretching: ~3400-3200 cm⁻¹C=C stretching: ~1600-1500 cm⁻¹N-H bending: ~1620 cm⁻¹ | N-H stretching: 3499, 3402 cm⁻¹ (asym & sym NH₂)N-H wagging: 665 cm⁻¹ |
| UV-Vis (λmax) | Not available | ~235 nm |
Structural Elucidation Through Spectroscopy
The distinct substitution patterns of the two isomers lead to predictable differences in their spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear fingerprint for each isomer. In 4-aminopyrazole, the magnetic equivalence of the C3 and C5 protons results in a single signal. In contrast, the 5-aminopyrazole (which exists in tautomeric equilibrium with 3-aminopyrazole) displays distinct signals for the H4 and H5 protons, typically as doublets due to coupling. An NMR spectrum of the tautomeric 3(5)-aminopyrazole mixture shows two one-proton doublets at approximately 7.33 and 5.52 ppm with a coupling constant of 2 Hz, and a broad three-proton singlet at around 7.05 ppm corresponding to the exchangeable NH and NH₂ protons[1].
¹³C NMR: The carbon NMR spectra further differentiate the isomers. 4-Aminopyrazole is expected to show two signals for the ring carbons due to symmetry. 5-Aminopyrazole, being asymmetric, will exhibit three distinct signals for the pyrazole ring carbons.
Infrared (IR) Spectroscopy
The vibrational modes of the amino group and the pyrazole ring are sensitive to the substitution pattern. A detailed study on 3(5)-aminopyrazoles provides valuable experimental IR data for the 3-aminopyrazole and 5-aminopyrazole tautomers[2]. For the more stable 3-aminopyrazole tautomer, characteristic bands are observed for the asymmetric and symmetric stretching of the NH₂ group, as well as N-H wagging modes[2]. While specific experimental IR data for unsubstituted 4-aminopyrazole is less readily available, the general regions for N-H and C=C stretching and N-H bending vibrations are predictable.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the pyrazole ring are influenced by the position of the amino group. UV-Vis spectroscopy can reveal differences in the conjugation and electronic structure of the isomers. The UV irradiation of 3(5)-aminopyrazole has been studied, indicating absorption in the UV region[2][3]. The phototautomerization of the 3-aminopyrazole tautomer to the 5-aminopyrazole form was observed upon broadband UV irradiation (λ > 235 nm)[2][3].
Visualizing the Isomers and a Comparative Workflow
To better understand the structural differences and the process of their spectroscopic comparison, the following diagrams are provided.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminopyrazole isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid aminopyrazole sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be recorded first.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the aminopyrazole isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration. Prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Conclusion
The distinct spectroscopic profiles of 4-aminopyrazole and 5-aminopyrazole provide a robust basis for their differentiation. The clear distinctions in their ¹H and ¹³C NMR spectra, coupled with characteristic vibrations in their IR spectra and unique electronic transitions in their UV-Vis spectra, offer a powerful toolkit for the unambiguous identification and characterization of these important heterocyclic isomers. This guide serves as a valuable resource for researchers working with these compounds, facilitating their structural analysis and supporting their endeavors in drug discovery and development.
References
A Comparative Guide to Purity Analysis of 4-Amino-1H-pyrazole-3-carboxylic acid: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 4-Amino-1H-pyrazole-3-carboxylic acid, a crucial building block in the synthesis of various therapeutic agents. We present a detailed HPLC protocol alongside alternative methods, supported by hypothetical experimental data to offer a comprehensive overview of the available analytical techniques.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. For a polar molecule like this compound, a reversed-phase HPLC method is often the primary choice.
Experimental Protocol: Reversed-Phase HPLC
A robust HPLC method was developed to assess the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the compound in a 50:50 mixture of water and acetonitrile. Working standards were prepared by further dilution.
Alternative Purity Analysis Methods
To provide a comprehensive comparison, two alternative analytical techniques were considered: Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization and Capillary Electrophoresis (CE) with UV detection.
Experimental Protocol: Gas Chromatography (GC-FID)
Due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis.
-
Derivatization: The carboxylic acid and amino groups were derivatized to their more volatile trimethylsilyl (TMS) ethers and amines using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 280°C for 5 min.
-
-
Injector and Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split mode, 20:1).
Experimental Protocol: Capillary Electrophoresis (CE)
Capillary Electrophoresis is well-suited for the analysis of polar and charged molecules.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.
-
Voltage: 20 kV.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Temperature: 25°C.
Comparative Data Analysis
To objectively compare the performance of these methods, hypothetical purity data for a single batch of this compound was generated.
| Parameter | HPLC-UV | GC-FID (after Derivatization) | CE-UV |
| Purity (%) | 99.5 | 99.2 | 99.6 |
| Limit of Detection (LOD) | 0.01% | 0.02% | 0.05% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% | 0.15% |
| Analysis Time (min) | 35 | 25 | 15 |
| Sample Preparation Complexity | Low | High | Low |
| Method Robustness | High | Medium | Medium |
| Cost per Sample | Medium | High | Low |
Visualizing the Analytical Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and the comparative analytical logic.
Caption: HPLC analysis workflow for this compound.
Caption: Logical comparison of analytical methods for purity determination.
Discussion and Recommendations
The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis.
-
HPLC-UV stands out as the most robust and sensitive method, making it ideal for routine quality control (QC) in a regulated environment. Its low sample preparation complexity and high reliability provide consistent and accurate results.
-
GC-FID , while providing good purity data, is hampered by the need for a derivatization step. This increases sample preparation time and introduces potential variability, making it less suitable for high-throughput applications. However, it can be a valuable orthogonal technique for impurity identification when coupled with a mass spectrometer.
-
Capillary Electrophoresis (CE) offers the fastest analysis time and is a low-cost alternative. Its suitability for polar compounds makes it a good choice for rapid screening in research and development settings. However, its lower sensitivity and moderate robustness compared to HPLC may limit its use in final product release testing.
The Pivotal Role of 4-Amino-1H-pyrazole-3-carboxylic Acid in Developing Potent Biological Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the creation of novel therapeutics.[1] This guide provides a comparative analysis of the biological activity of derivatives of 4-Amino-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of potent kinase inhibitors. While direct biological activity data for the unsubstituted this compound is limited, its derivatives have demonstrated significant efficacy, particularly in the realm of oncology.
The pyrazole nucleus is a fundamental component in numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The strategic modification of the pyrazole ring is crucial for enhancing the biological activity of these derivatives.[4] This is particularly evident in the development of kinase inhibitors, where the 4-amino-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure for targeting enzymes implicated in cancer progression.[5][6]
Comparative Anticancer Activity of 4-Amino-1H-pyrazole-3-carboxamide Derivatives
Recent studies have highlighted the potent anti-leukemic activity of a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives. These compounds have been shown to be formidable inhibitors of key kinases involved in Acute Myeloid Leukemia (AML), such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases 2 and 4 (CDK2, CDK4).[7] The following table summarizes the in vitro inhibitory activities of selected derivatives against these kinases and the FLT3-ITD positive AML cell line, MV4-11.
| Compound ID | Modification on 4-Amino Group | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | MV4-11 GI50 (nM) |
| 8a | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 0.23 | 1.15 | 0.68 | 3.55 |
| 8t | 4-((4-ethylpiperazin-1-yl)methyl)phenyl | 0.089 | 0.719 | 0.770 | 1.22 |
| FN-1501 | (Reference Compound) | 2.33 | 1.02 | 0.39 | Not Reported |
Data sourced from Zhi, Y., et al. (2019).[7]
The data clearly indicates that substitutions on the 4-amino group of the pyrazole-3-carboxamide scaffold lead to highly potent compounds. Notably, compound 8t demonstrates exceptional picomolar to low nanomolar inhibitory activity against FLT3 and the MV4-11 cell line, surpassing the efficacy of the reference compound FN-1501 in FLT3 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activity of the 4-Amino-1H-pyrazole-3-carboxamide derivatives.
In Vitro Kinase Inhibition Assay (FLT3, CDK2, CDK4)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant human FLT3, CDK2/cyclin A, and CDK4/cyclin D1 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., for FLT3, a generic tyrosine kinase substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in assay buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[8][9]
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MV4-11)
This assay measures the ability of a compound to inhibit the growth of cancer cells.
Materials:
-
MV4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Culture MV4-11 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the diluted compounds or DMSO (vehicle control) to the wells.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
The GI50 (concentration for 50% growth inhibition) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway targeted by these pyrazole derivatives and the experimental workflow for their evaluation.
Caption: FLT3 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Pyrazole Derivatives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
A Comparative Structural Analysis of 4-Amino-1H-pyrazole-3-carboxylic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of 4-Amino-1H-pyrazole-3-carboxylic acid and its corresponding methyl, ethyl, and butyl esters. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and understanding the impact of esterification on the parent acid's structure is crucial for designing new therapeutic agents with tailored properties. This analysis integrates experimental data where available and computational models to offer a comprehensive overview.
Executive Summary
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters for this compound and its methyl, ethyl, and butyl esters. The data is a composite of experimental values for the ethyl ester and computationally derived values for the acid and other esters to facilitate a comparative analysis.
| Property | This compound | Methyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl 4-amino-1H-pyrazole-3-carboxylate | Butyl 4-amino-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₄H₅N₃O₂ | C₅H₇N₃O₂ | C₆H₉N₃O₂ | C₈H₁₃N₃O₂ |
| Molecular Weight ( g/mol ) | 127.10 | 141.13 | 155.15 | 183.21 |
| Melting Point (°C) | 135 (dec.)[1] | Not available | 105-107[2] | Not available |
| Calculated LogP | -0.5 | 0.1 | 0.6 | 1.6 |
| Topological Polar Surface Area (Ų) | 90.0 | 77.8 | 77.8 | 77.8 |
| Hydrogen Bond Donors | 3 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 | 4 |
| C3-C4 Bond Length (Å) | ~1.42 (calculated) | ~1.42 (calculated) | ~1.42 (experimental) | ~1.42 (calculated) |
| N1-N2 Bond Length (Å) | ~1.35 (calculated) | ~1.35 (calculated) | ~1.35 (experimental) | ~1.35 (calculated) |
| **C3-C=O Bond Angle (°) ** | ~120 (calculated) | ~120 (calculated) | ~120 (experimental) | ~120 (calculated) |
Note: Structural parameters for this compound, and its methyl and butyl esters are based on Density Functional Theory (DFT) calculations due to the absence of publicly available experimental crystal structures. Data for Ethyl 4-amino-1H-pyrazole-3-carboxylate is based on its reported crystal structure (CSD entry 631805).
Experimental and Computational Methodologies
X-ray Crystallography
The determination of the crystal structure for pyrazole derivatives typically involves single-crystal X-ray diffraction. A generalized protocol is as follows:
-
Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are standard methods for confirming the chemical structure of the synthesized compounds.
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Spectra are recorded on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
-
Spectral Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the proton and carbon environments within the molecule.
Computational Chemistry (Density Functional Theory)
In the absence of experimental crystal structures, DFT calculations are a powerful tool for predicting molecular geometries and electronic properties.
-
Model Building: The 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a basis set like 6-311++G(d,p).[3]
-
Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., HOMO-LUMO gap, dipole moment) can be calculated.
Visualizations
Caption: Experimental workflow for the comparative structural analysis.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Study of Catalysts for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and materials science. The choice of catalyst is paramount in achieving high yields, short reaction times, and environmentally benign processes. This guide provides a comparative analysis of various catalysts employed in pyrazole synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable catalytic system for your research needs.
The Knorr pyrazole synthesis, a classic and versatile method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] This reaction is typically catalyzed by an acid, and the evolution of catalysts from simple mineral acids to sophisticated nanocatalysts has significantly enhanced the efficiency and applicability of this transformation. This guide will delve into a comparative study of homogeneous, heterogeneous, and nanocatalysts, providing a comprehensive overview of their performance.
Comparative Performance of Catalysts
The efficacy of a catalyst in pyrazole synthesis is determined by several factors, including product yield, reaction time, catalyst loading, and reusability. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, primarily through the condensation of 1,3-dicarbonyl compounds and hydrazines.
| Catalyst | Catalyst Type | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Reusability | Reference |
| No Catalyst | - | Acetylacetone, Phenylhydrazine | Water | 30 | 120 min | 10 | - | - | [5] |
| H-Y Zeolite | Heterogeneous | Acetylacetone, Phenylhydrazine | Water | 30 | 60 min | 55 | - | Yes | [5] |
| H-ZSM5 Zeolite | Heterogeneous | Acetylacetone, Phenylhydrazine | Water | 30 | 60 min | 62 | - | Yes | [5] |
| H-Beta Zeolite | Heterogeneous | Acetylacetone, Phenylhydrazine | Water | 30 | 60 min | 71 | - | Yes | [5] |
| Nafion (SAC-13) | Heterogeneous | Acetylacetone, Phenylhydrazine | Water | 30 | 30 min | 89 | - | Yes | [5] |
| Amberlyst-70 | Heterogeneous | Acetylacetone, Phenylhydrazine | Water | 30 | 15 min | 94 | 0.050 g | Yes (up to 4 cycles) | [5][6][7] |
| nano-ZnO | Heterogeneous | Ethyl acetoacetate, Phenylhydrazine | Aqueous | RT | 25 min | 95 | 5 mol% | Yes (up to 5 cycles) | [8] |
| SnCl₂ | Homogeneous | Substituted Aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | - | 80 | 1.4 h | 80 | - | No | [9] |
| SnCl₂ (MW) | Homogeneous | Substituted Aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | - | MW | 25 min | 88 | - | No | [9] |
| Ag/La-ZnO | Heterogeneous | Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Solvent-free | RT | 10-25 min | up to 98 | - | Yes | [10] |
| Lithium Perchlorate | Homogeneous | Hydrazines, 1,3-diketones | Ethylene glycol | RT | - | 70-95 | - | No | [11] |
| NaCoMo | Heterogeneous | Sulfonyl hydrazides, 1,3-diketones | - | - | - | up to 99 | - | Yes | [11] |
| Montmorillonite KSF | Heterogeneous | 2,3-dihydro-4H-pyran-4-ones, Arylhydrazines | Ethanol | - | - | 57-86 | - | Yes | [12] |
| Cu(OTf)₂ in [BMIM-PF₆] | Homogeneous | Chalcone, p-((t-butyl)phenyl)hydrazine | [BMIM-PF₆] | - | - | 82 | 20 mol% | Yes | [13] |
Key Observations:
-
Heterogeneous Catalysts' Superiority: Heterogeneous catalysts like Amberlyst-70, nano-ZnO, and Ag/La-ZnO demonstrate significant advantages in terms of ease of separation, reusability, and often higher yields and shorter reaction times compared to homogeneous catalysts.[5][8][11]
-
Nanocatalysts' Efficiency: Nanocatalysts, such as nano-ZnO and Ag/La-ZnO, exhibit excellent catalytic activity, often requiring mild reaction conditions (room temperature) and short reaction times to achieve high yields.[8][10][14] Their high surface area to volume ratio is a key contributor to their enhanced performance.
-
Green Synthesis: The use of water as a solvent or solvent-free conditions, as demonstrated with Amberlyst-70 and Ag/La-ZnO respectively, aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[6][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to conventional heating methods, as seen with the SnCl₂ catalyzed reaction.[9]
Experimental Protocols
Protocol 1: Pyrazole Synthesis using Amberlyst-70
This protocol describes an environmentally benign synthesis of pyrazoles in an aqueous medium using the recyclable solid acid catalyst, Amberlyst-70.[5][6]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine or hydrazide (e.g., phenylhydrazine)
-
Amberlyst-70
-
Deionized water
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine/hydrazide (1.1 mmol), and a catalytic amount of Amberlyst-70 (0.050 g) in water (15 mL).
-
Stir the reaction mixture at 30 °C.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 30 minutes.
-
Upon completion, filter the reaction mixture to separate the catalyst.
-
The catalyst can be washed with ether, dried at 60 °C for 4 hours, and reused for subsequent reactions.
-
The aqueous filtrate can be worked up by extraction with an organic solvent, followed by drying and evaporation to yield the pyrazole product.
Protocol 2: Pyrazole Derivative Synthesis using nano-ZnO
This protocol outlines a green and efficient one-pot synthesis of pyranopyrazole derivatives using a reusable nano-ZnO catalyst in an aqueous medium.[8][14][15][16]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
nano-ZnO catalyst (5 mol%)
-
Water
-
Stirring apparatus
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL), add nano-ZnO (5 mol%).
-
Stir the reaction mixture at room temperature for the specified time (typically 25-60 minutes).
-
Monitor the progress of the reaction using TLC.
-
After completion, the solid product can be isolated by filtration.
-
The nano-ZnO catalyst can be recovered from the reaction mixture, washed, dried, and reused for several cycles without a significant loss in activity.
Reaction Pathways and Mechanisms
The synthesis of pyrazoles is a well-studied reaction, with the Knorr synthesis being a prominent example. The general mechanism involves the acid-catalyzed reaction between a 1,3-dicarbonyl compound and a hydrazine.
General Knorr Pyrazole Synthesis Pathway
The reaction proceeds through a series of steps initiated by the activation of a carbonyl group by an acid catalyst. This is followed by nucleophilic attack by the hydrazine, cyclization, and finally dehydration to form the aromatic pyrazole ring.
Caption: General reaction pathway for the acid-catalyzed Knorr pyrazole synthesis.
Experimental Workflow for Catalyst Screening
The development of new and efficient catalysts for pyrazole synthesis often involves a systematic screening process to identify the optimal catalyst and reaction conditions.
Caption: A typical experimental workflow for screening and optimizing catalysts for pyrazole synthesis.
Conclusion
The synthesis of pyrazoles has been significantly advanced by the development of novel catalytic systems. Heterogeneous catalysts, particularly nanocatalysts, have emerged as highly efficient, reusable, and environmentally friendly alternatives to traditional homogeneous catalysts. Catalysts like Amberlyst-70 and nano-ZnO offer excellent yields under mild conditions, making them attractive choices for sustainable chemical synthesis. The selection of an appropriate catalyst should be guided by factors such as desired yield, reaction time, cost, and environmental impact. This guide provides a foundation for researchers to make informed decisions in their pursuit of efficient and effective pyrazole synthesis.
References
- 1. jetir.org [jetir.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 16. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
A Comparative Guide to Validated Analytical Methods for 4-Amino-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Method Comparison
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower (typically µg/mL to high ng/mL range). | Higher (typically low ng/mL to pg/mL range). |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass-based detection of parent and fragment ions. |
| Matrix Effects | Less prone to matrix effects compared to LC-MS/MS. | Can be susceptible to ion suppression or enhancement from matrix components. |
| Instrumentation | Widely available and relatively lower cost. | More specialized and higher cost. |
| Typical Application | Assay of bulk drug substance, formulation analysis, and impurity determination at higher levels. | Bioanalysis (plasma, tissue samples), trace-level impurity analysis, and metabolite identification. |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of 4-Amino-1H-pyrazole-3-carboxylic acid in bulk material or simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dilute to the desired concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of this compound in complex biological matrices like plasma.
Instrumentation:
-
LC system with a binary pump
-
Autosampler
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 2% B to 98% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion. |
| Collision Energy | To be optimized for the specific MRM transition. |
| Source Temperature | 500 °C |
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation (Hypothetical Performance Data)
The following tables summarize the expected performance characteristics of the two proposed methods. These parameters would need to be experimentally verified according to ICH guidelines.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Expected Result |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS bioanalysis.
Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography Data of Aminopyrazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of aminopyrazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of X-ray crystallography data for a selection of aminopyrazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. We further compare this technique with alternative analytical methods, providing a comprehensive overview for the structural elucidation of this important class of heterocyclic compounds.
Aminopyrazoles are a versatile class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their biological activity is intimately linked to their molecular structure. X-ray crystallography stands as the gold standard for providing a definitive, high-resolution three-dimensional map of molecules in the solid state. This guide will delve into the crystallographic data of several aminopyrazole derivatives, present a standardized experimental protocol, and draw comparisons with other widely used analytical techniques.
Comparative Crystallographic Data of Aminopyrazole Derivatives
The following table summarizes key crystallographic parameters for a selection of aminopyrazole derivatives, providing a basis for structural comparison. These compounds showcase the diversity within this chemical class, from simple substituted pyrazoles to more complex coordination compounds.
| Compound Name/CSD Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 3-Amino-N'-hydroxy-1H-pyrazole-4-carboximidamide[1] | C₄H₇N₅O | Monoclinic | P2₁ | 4.855(3) | 9.026(5) | 7.092(4) | 90 | 103.267(7) | 90 | 302.5(3) |
| bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II)[2] | C₁₂H₂₀CuN₁₄O₆ | Monoclinic | P2₁/n | 7.8929(3) | 11.2356(4) | 12.1384(4) | 90 | 98.397(3) | 90 | 1064.29(7) |
| [Cu(C₂O₄)(3-aminopyrazole)₂]·3H₂O (TIXDAH)[2] | C₈H₁₆CuN₆O₇ | Orthorhombic | Pccn | 15.723(3) | 16.059(3) | 12.083(2) | 90 | 90 | 90 | 3054.4(10) |
| [Cu(3-aminopyrazole)(2,6-pyridinedicarboxylato)(H₂O)]·H₂O (QIJSAF)[2] | C₁₀H₁₁CuN₄O₆ | Monoclinic | P2₁/c | 7.159(2) | 18.006(4) | 9.892(2) | 90 | 94.63(3) | 90 | 1270.2(6) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for the aminopyrazole derivatives listed above generally follows a standardized procedure in single-crystal X-ray diffraction. A generalized protocol is outlined below.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules like aminopyrazole derivatives include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Once grown, a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope.
Data Collection
The selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, typically to 100-150 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the fit between the observed and calculated diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.
Experimental workflow for single-crystal X-ray crystallography.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information and are often more accessible for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.
-
¹H and ¹³C NMR: These techniques provide information about the hydrogen and carbon framework of the molecule, respectively. For example, in a study of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives, the ¹H NMR spectrum of 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile showed characteristic signals for the aromatic protons and the NH₂ group, confirming the successful synthesis of the target molecule.[3] Similarly, the ¹³C NMR spectrum provided evidence for all the carbon atoms in the molecule.[3]
-
Advantages over X-ray Crystallography: NMR can be performed on solutions, providing insights into the structure and dynamics of molecules in a more biologically relevant environment. It does not require the often-challenging process of growing high-quality single crystals.
-
Limitations: NMR does not directly provide the three-dimensional arrangement of atoms in space with the same precision as X-ray crystallography.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can give clues about its structure. For pyrazole derivatives, common fragmentation pathways involve the loss of small molecules like HCN or N₂.[4]
-
Advantages over X-ray Crystallography: MS requires a very small amount of sample and is a very sensitive technique. It can be used to analyze complex mixtures when coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Limitations: Mass spectrometry alone cannot determine the complete three-dimensional structure of a molecule. It provides information on molecular formula and connectivity but not on stereochemistry or conformation in the solid state.
Conclusion
X-ray crystallography is an indispensable technique for obtaining precise and unambiguous three-dimensional structural information of aminopyrazole derivatives, which is crucial for understanding their biological activity and for the rational design of new therapeutic agents. The comparative data presented in this guide highlights the structural diversity within this class of compounds. While NMR and mass spectrometry provide valuable complementary information regarding the connectivity and molecular weight of these molecules in solution and the gas phase, respectively, X-ray crystallography remains the definitive method for elucidating their solid-state architecture. The integration of these techniques provides a powerful toolkit for the comprehensive characterization of novel aminopyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioBoard [openresearchlibrary.org]
A Comparative Guide to the Reactivity of 4-Amino and 5-Aminopyrazoles for Researchers and Drug Development Professionals
An in-depth analysis of the chemical behavior of 4-amino and 5-aminopyrazole isomers, crucial scaffolds in medicinal chemistry, reveals significant differences in their reactivity. This guide provides a comparative overview of their performance in key chemical transformations, supported by experimental data and detailed protocols to aid researchers in the strategic design of novel therapeutics.
The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, aminopyrazoles serve as versatile building blocks for the synthesis of more complex heterocyclic systems. The position of the amino group on the pyrazole ring dramatically influences the molecule's electronic properties and, consequently, its reactivity. This guide focuses on the comparative reactivity of two key isomers: 4-aminopyrazole and 5-aminopyrazole.
Executive Summary of Reactivity Comparison
| Reaction Type | 4-Aminopyrazole | 5-Aminopyrazole | Key Differences |
| Electrophilic Substitution | Generally less reactive. Substitution occurs at C5. | More reactive. Substitution preferentially occurs at the electron-rich C4 position. | The amino group in the 5-position strongly activates the C4 position towards electrophilic attack. |
| Acylation | Acylation occurs readily on the exocyclic amino group. | Acylation occurs readily on the exocyclic amino group. | Both isomers undergo similar acylation on the amino group, but the subsequent reactivity of the acylated products differs. |
| Diazotization | Forms a relatively unstable diazonium salt, which can undergo cyclization to form pyrazolo[4,3-c]pyridazines.[4][5] | Forms a more stable diazonium salt that can be used in coupling reactions to form azo compounds or undergo cyclization to yield pyrazolo[3,4-d][4][6][7]triazines.[2] | The stability and subsequent reactivity of the formed diazonium salts are distinct. |
| Condensation with β-Diketones | Can react to form pyrazolo[4,3-b]pyridines, though less commonly reported.[8] | Readily undergoes condensation to form pyrazolo[3,4-b]pyridines, a common synthetic strategy.[9] | 5-Aminopyrazoles are more widely utilized and often give higher yields in this transformation due to the favorable electronics and positioning of the reacting sites. |
Understanding the Inherent Reactivity: Electronic and Structural Factors
The distinct reactivity of 4- and 5-aminopyrazoles stems from the position of the amino group and its influence on the electron distribution within the pyrazole ring.
In 5-aminopyrazole , the amino group is conjugated with the pyrazole ring, significantly increasing the electron density at the C4 position. This makes C4 highly susceptible to electrophilic attack. Furthermore, 5-aminopyrazole possesses multiple nucleophilic centers: the exocyclic amino group (5-NH2), the ring nitrogen at position 1 (N1), and the activated C4 carbon. This poly-functionality makes it a versatile precursor for the synthesis of various fused heterocyclic systems.[10]
In contrast, the amino group in 4-aminopyrazole has a less pronounced activating effect on the ring carbons. Electrophilic substitution on the 4-aminopyrazole ring is less facile and typically occurs at the C5 position. The primary reactive site for many reactions is the exocyclic amino group itself.
Comparative Analysis of Key Reactions
Electrophilic Substitution
5-Aminopyrazoles: The C4 position of 5-aminopyrazoles is highly activated towards electrophilic substitution. Reactions such as halogenation, nitration, and formylation proceed readily at this position.
4-Aminopyrazoles: Electrophilic substitution on 4-aminopyrazoles is less common. When it does occur, the substituent is directed to the C5 position.
Acylation
Both 4- and 5-aminopyrazoles readily undergo acylation on the exocyclic amino group to form the corresponding amides. This reaction is often used as a protecting strategy or to introduce further functionalization.
Experimental Protocol: Acylation of Aminopyrazoles
A general procedure for the acylation of aminopyrazoles is as follows:
-
Dissolve the aminopyrazole (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: Specific reaction conditions may vary depending on the substrate and acylating agent.
Diazotization
The diazotization of aminopyrazoles leads to the formation of diazonium salts, which are versatile intermediates.
5-Aminopyrazoles: Diazotization of 5-aminopyrazoles yields relatively stable diazonium salts. These can be subsequently used in coupling reactions with activated aromatic compounds to form azo dyes or can undergo intramolecular cyclization to produce fused triazine systems like pyrazolo[3,4-d][4][6][7]triazines.[2]
4-Aminopyrazoles: The diazonium salts derived from 4-aminopyrazoles are generally less stable. They are prone to intramolecular cyclization, leading to the formation of pyrazolo[4,3-c]pyridazines.[4][5]
Experimental Protocol: Diazotization of Aminopyrazoles
A typical procedure for diazotization is as follows:
-
Suspend the aminopyrazole (1 equivalent) in an acidic solution (e.g., dilute hydrochloric acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes.
-
The resulting diazonium salt solution can then be used immediately in a subsequent coupling or cyclization reaction.
Caution: Diazonium salts can be explosive when isolated in a dry state. It is recommended to use them in solution without isolation.
Condensation with β-Dicarbonyl Compounds
The reaction of aminopyrazoles with β-dicarbonyl compounds is a powerful method for the synthesis of fused pyrazolopyridine systems.
5-Aminopyrazoles: This is a widely used and efficient method for the synthesis of pyrazolo[3,4-b]pyridines.[9][11] The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
4-Aminopyrazoles: The synthesis of pyrazolo[4,3-b]pyridines from 4-aminopyrazoles and β-dicarbonyl compounds is also possible but is reported less frequently in the literature.[8]
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
-
Mix the 5-aminopyrazole (1 equivalent) and the β-dicarbonyl compound (1.1 equivalents) in a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Visualizing Reaction Pathways
To further illustrate the divergent reactivity of these isomers, the following diagrams depict the typical reaction pathways.
References
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of 4-Amino-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of 4-Amino-1H-pyrazole-3-carboxylic acid derivatives against other kinase inhibitors, supported by experimental data from peer-reviewed studies. The focus is on their potential as anticancer agents, particularly in the context of Acute Myeloid Leukemia (AML) and other malignancies driven by kinase dysregulation.
Executive Summary
Derivatives of the this compound scaffold have emerged as potent inhibitors of various protein kinases, demonstrating significant potential in preclinical cancer research. These compounds have shown high efficacy in inhibiting key enzymes in oncogenic signaling pathways, such as Fms-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). This guide summarizes the available in vitro data, compares the performance of these derivatives with established and emerging kinase inhibitors, and provides detailed experimental protocols for key assays.
Comparative In Vitro Activity
The in vitro efficacy of this compound derivatives has been primarily evaluated through kinase inhibition assays and cancer cell line viability assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values from key studies.
Table 1: Kinase Inhibitory Activity of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives
This table highlights the potent activity of novel pyrazole-3-carboxamide derivatives against FLT3 and CDKs, with compound 8t showing exceptional potency compared to the reference compound FN-1501 .[1][2][3]
| Compound | FLT3 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) |
| 8t | 0.089 | 0.719 | 0.770 |
| FN-1501 | 2.33 | 1.02 | 0.39 |
Table 2: Anti-proliferative Activity against AML Cell Line (MV4-11)
Consistent with its potent enzymatic inhibition, compound 8t demonstrates strong anti-proliferative effects in the MV4-11 acute myeloid leukemia cell line, which harbors an FLT3-ITD mutation.[1][2][3]
| Compound | MV4-11 (IC50, nM) |
| 8t | 1.22 |
| FN-1501 | 8 |
Table 3: Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors
This table showcases a series of 4-amino-(1H)-pyrazole derivatives with potent inhibitory activity against JAK family kinases, with compound 3f showing low nanomolar inhibition, comparable to the approved drug Ruxolitinib .[4]
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) |
| 3f | 3.4 | 2.2 | 3.5 |
| Ruxolitinib | - | - | - |
| (Inhibition at 20 nM) | (97%) | (99%) | (95%) |
| Staurosporine | 3 | 2 | 1 |
Table 4: Cytotoxicity of 4-Amino-(1H)-pyrazole Derivatives in Various Cancer Cell Lines
Compound 11b from the JAK inhibitor series demonstrates selective and potent cytotoxicity against hematopoietic cell lines (HEL and K562), which are known to be dependent on the JAK/STAT pathway. Notably, both 3f and 11b show more potent anti-proliferative activities than Ruxolitinib in these cell lines.[4]
| Compound | PC-3 (IC50, µM) | HEL (IC50, µM) | K562 (IC50, µM) | MCF-7 (IC50, µM) | MOLT4 (IC50, µM) |
| 3f | 2.45 | 1.28 | 1.97 | 2.31 | 1.83 |
| 11b | >10 | 0.35 | 0.37 | >10 | >10 |
| Ruxolitinib | >10 | 1.35 | 3.41 | >10 | >10 |
Comparison with Other Kinase Inhibitors
The this compound scaffold represents a promising class of kinase inhibitors. For a comprehensive evaluation, their performance should be benchmarked against a range of existing and emerging drugs targeting similar pathways.
CDK Inhibitors
The pyrazole derivatives targeting CDKs, such as compound 8t , show competitive potency with established CDK inhibitors. The field of CDK inhibitors is rapidly evolving, with several drugs approved or in late-stage clinical trials.
Approved CDK4/6 Inhibitors:
These are primarily used in combination with endocrine therapy for HR+/HER2- breast cancer.[6][8] The broader CDK inhibitory profile of some pyrazole derivatives may offer advantages in other cancer types.
Pan-CDK Inhibitors in Clinical Development:
-
Flavopiridol (Alvocidib) - One of the first pan-CDK inhibitors to enter clinical trials.
-
AT7519 - A potent inhibitor of multiple CDKs.[9]
The high potency and favorable safety profile of novel pyrazole derivatives make them interesting candidates for further development in this class.
JAK Inhibitors
The pyrazole derivatives targeting the JAK/STAT pathway, such as compounds 3f and 11b , demonstrate nanomolar potency and selective cytotoxicity. The landscape of JAK inhibitors includes several approved drugs for both inflammatory diseases and cancers.
Approved JAK Inhibitors for Cancer:
-
Ruxolitinib (Jakafi) - A JAK1/2 inhibitor approved for myelofibrosis and polycythemia vera.[10][11]
-
Fedratinib (Inrebic) - A JAK2 inhibitor for myelofibrosis.[10][11]
-
Pacritinib (Vonjo)
-
Momelotinib (Ojjaara)[10]
The novel pyrazole-based JAK inhibitors show comparable or superior in vitro potency to Ruxolitinib, suggesting they could be viable alternatives with potentially different selectivity profiles and clinical applications.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language for Graphviz.
FLT3 and CDK Signaling in AML
Caption: Simplified FLT3 and CDK signaling pathways in AML targeted by pyrazole derivatives.
JAK/STAT Signaling Pathway
Caption: Simplified JAK/STAT signaling pathway targeted by pyrazole derivatives.
General Experimental Workflow for In Vitro Testing
Caption: General workflow for in vitro testing of pyrazole derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multiwell plate, add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates
-
Plate reader with luminescence detection capability
Procedure:
-
Cell Seeding and Treatment: Prepare opaque-walled multiwell plates with cells in culture medium. Add the test compound to the experimental wells and incubate for the desired period.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value.
Conclusion
The this compound scaffold is a versatile and promising platform for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide exhibit significant in vitro activity against key cancer targets, including FLT3, CDKs, and JAKs. Their performance, in some cases, surpasses that of established drugs in preclinical models. Further investigation, including in vivo efficacy and safety profiling, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational overview for researchers and drug development professionals interested in this exciting class of compounds.
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Popular Cdk4 6 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 6. drugs.com [drugs.com]
- 7. breastcancer.org [breastcancer.org]
- 8. komen.org [komen.org]
- 9. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole-Based Kinase Inhibitors
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyrazole-based compounds targeting key cancer-related kinases, with a focus on Aurora kinases and Cyclin-Dependent Kinase 2 (CDK2). The information is compiled from various studies to aid researchers and drug development professionals in understanding the key structural determinants for inhibitory activity and selectivity.
Aminopyrazole-Based Compounds as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[5] Several aminopyrazole-based compounds have been developed as potent inhibitors of Aurora kinases.[5][6][7][8]
A notable example is a series of 1-acetanilide-4-aminopyrazole-substituted quinazolines which have shown high potency and selectivity for Aurora B kinase.[6] The SAR studies on these compounds have revealed key structural features that govern their activity.
| Compound/Reference | Structure | Target | IC50/Ki (nM) | Key SAR Insights |
| VX-680 (Tozasertib) | 4,6-diaminopyrimidine derivative | Aurora A, B, C | Ki: 0.7, 18, 4.6 | Pan-Aurora inhibitor with high affinity. The aminopyrazole linked to a 2-substituted quinazoline was a key starting point.[5][7] |
| AT9283 | Pyrazole-benzimidazole | Aurora A, B, JAK2, JAK3, Abl | 3, 3, 1.2, 1.1, 4.0 | A multi-kinase inhibitor developed through fragment-based screening. The pyrazole-benzimidazole core is crucial for its broad-spectrum activity.[7] |
| Danusertib (PHA-739358) | 3-aminopyrazole derivative | Aurora A, B, C | IC50: 13, 79, 61 | An ATP-competitive inhibitor. The 3-aminopyrazole scaffold is a key feature.[5] |
| Compound 8 (from[6]) | 1-acetanilide-4-aminopyrazole-substituted quinazoline | Aurora B | Potent cellular activity | The substitution pattern on the quinazoline and the acetanilide moiety are critical for potent and selective Aurora B inhibition.[6] |
A common method to determine the inhibitory activity of compounds against Aurora kinases is a biochemical assay using a purified recombinant enzyme.
Typical Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Aurora A or Aurora B kinase is used. A synthetic peptide, often derived from a known substrate like histone H3, serves as the substrate.
-
Reaction Mixture: The kinase, substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at various concentrations are incubated in a suitable buffer (e.g., Tris-HCl, MgCl₂).
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
The following diagrams illustrate the role of Aurora kinases in the cell cycle and a typical workflow for screening inhibitors.
Caption: Role of Aurora A and B kinases in mitosis and the effect of their inhibition.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Aminopyrazole-Based Compounds as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin A or E, is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[9][10] The 3-aminopyrazole scaffold has been identified as a promising starting point for the development of potent and selective CDK2 inhibitors.[10][11][12]
SAR studies have focused on modifying substituents on the pyrazole ring and the appended groups to enhance potency and selectivity.
| Compound/Reference | Structure | Target | IC50 (nM) | Key SAR Insights |
| PNU-292137 (Compound 41 from[10]) | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | CDK2/cyclin A | 37 | The 5-cyclopropyl group on the pyrazole and the 2-naphthylacetamide moiety are critical for potent inhibition.[10] |
| Compound 17 (from[9]) | (4-Pyrazolyl)-2-aminopyrimidine | CDK2 | 0.29 | Demonstrates high potency and selectivity over other CDKs. The 4-pyrazolyl-2-aminopyrimidine core is key.[9] |
| Compound 24 (from[12]) | Aminopyrazole analog | CDK2/cyclin E | 24 | A cyclobutyl substitution at the R1 position of the aminopyrazole was found to be optimal for activity.[12] |
| AT7519 | Aminopyrazole derivative | Multi-CDK | 10-210 (for various CDKs) | A multi-CDK inhibitor where the aminopyrazole core interacts with the hinge region of the kinases.[13] |
The protocol for determining CDK2 inhibitory activity is similar to that for Aurora kinases.
Typical Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin A or CDK2/cyclin E complex is used. Histone H1 or a synthetic peptide substrate is commonly employed.
-
Reaction Mixture: The kinase complex, substrate, [γ-³³P]ATP, and test compounds are incubated together.
-
Incubation: The reaction is carried out at a controlled temperature for a set time.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
The following diagram illustrates the logical relationships in the structure-activity relationship for 3-aminopyrazole-based CDK2 inhibitors.
Caption: Key structural determinants for the activity of 3-aminopyrazole CDK2 inhibitors.
Conclusion
The aminopyrazole scaffold serves as a versatile template for the design of potent kinase inhibitors. For both Aurora kinases and CDK2, specific substitution patterns on the pyrazole ring and the appended functionalities are crucial for achieving high potency and selectivity. The data and SAR insights presented in this guide highlight the importance of a systematic approach to modifying the aminopyrazole core to develop effective and targeted anticancer agents. Further exploration of diverse substituents and their impact on the pharmacokinetic and pharmacodynamic properties will be essential for the clinical translation of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for 4-Amino-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and workflow visualizations to aid in methodological selection and implementation.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Cyclization and Hydrolysis | Route 2: Nitration and Reduction |
| Starting Materials | Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine hydrate, NaOH | 4-Nitro-1H-pyrazole-3-carboxylic acid, Methanol, Thionyl chloride, Reducing agent (e.g., H₂, Pd/C) |
| Key Intermediates | Ethyl 4-amino-1H-pyrazole-3-carboxylate | Methyl 4-nitro-1H-pyrazole-3-carboxylate |
| Overall Yield | High (potentially up to ~99% for the first step) | High (esterification yields are reported at 98-99%) |
| Reaction Conditions | Step 1: Reflux in ethanol. Step 2: Heating with aqueous NaOH. | Step 1: 0-25°C in methanol. Step 2: Varies with reducing agent (e.g., room temperature for catalytic hydrogenation). |
| Advantages | High yield in the cyclization step. | High-yielding esterification. Established and reliable reduction methods. |
| Disadvantages | The hydrolysis step might require careful optimization to maximize yield. | Handling of nitrated compounds requires care. Catalytic hydrogenation may require specialized equipment. |
Route 1: Cyclization of an Acrylate Derivative followed by Hydrolysis
This route offers a direct approach to the pyrazole core, followed by a standard ester hydrolysis to yield the final carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate [1]
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 4-amino-1H-pyrazole-3-carboxylate.
-
Yield: 4.54 g (99%)[1]
-
Purity: Not specified, but the high yield suggests a relatively clean reaction.
-
Step 2: Hydrolysis to this compound (Adapted from a similar procedure)[2]
-
Dissolve ethyl 4-amino-1H-pyrazole-3-carboxylate (1.55 g, 10 mmol) in a mixture of THF and Methanol (1:1, 50 mL).
-
Add 2.5 N NaOH solution (25 mL).
-
Heat the mixture at 60°C for 4 hours.
-
Remove the organic solvents under reduced pressure.
-
Cool the aqueous residue to 0°C and acidify with 6 N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.
-
Yield and Purity: Data for this specific hydrolysis is not available in the searched literature and would require experimental determination.
-
Synthesis Workflow
Caption: Synthesis of this compound via cyclization and hydrolysis.
Route 2: Esterification of a Nitro-pyrazole followed by Reduction
This established route relies on the modification of a commercially available starting material, 4-nitro-1H-pyrazole-3-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [3]
-
Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 kg, 6.37 mol) in methanol (8.00 L).[3]
-
Cool the suspension to 0-5°C under a nitrogen atmosphere.[3]
-
Slowly add thionyl chloride (0.52 L, 7.12 mol) while maintaining the temperature.[3]
-
Allow the mixture to warm to 15-25°C and stir for 16-24 hours.[3]
-
Monitor the reaction completion by ¹H NMR.
-
Concentrate the reaction mixture under reduced pressure at 35-45°C.[3]
-
Add toluene (2.00 L) and remove under reduced pressure; repeat this step twice to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.[3]
-
Yield: 1.071 kg (98.3%)[3]
-
Step 2: Reduction to Methyl 4-amino-1H-pyrazole-3-carboxylate (General Procedure)
-
Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-amino-1H-pyrazole-3-carboxylate.
-
Yield and Purity: While this is a standard and typically high-yielding reaction, specific data for this substrate was not found in the provided search results and would need to be determined experimentally.
-
Step 3: Hydrolysis to this compound
The hydrolysis of the methyl ester can be carried out following a similar procedure as described in Route 1, Step 2.
Synthesis Workflow
Caption: Synthesis of this compound via nitration and reduction.
References
Safety Operating Guide
Proper Disposal of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Hazard Profile and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, 4-Amino-1H-pyrazole-3-carboxylic acid should be handled as a substance that may cause skin, eye, and respiratory irritation. Some related compounds are also classified as harmful if swallowed. Therefore, the following minimum PPE is required when handling this chemical:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.
Step-by-Step Disposal Procedure
-
Chemical Inactivation (If Necessary and Permissible): Consult with your institution's environmental health and safety (EHS) office to determine if chemical neutralization is a recommended step. Due to the presence of an amino group and a carboxylic acid, this compound is amphoteric. However, neutralization procedures should only be carried out by trained personnel.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the waste container with the chemical name: "Waste this compound" and any relevant hazard symbols.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative exposure limits are not available. The following table summarizes the hazard classifications found for structurally similar compounds, which should be considered as potential hazards for this chemical.
| Hazard Classification | Associated Compounds |
| Skin Irritation | 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 4-Nitro-1H-pyrazole-3-carboxylic acid |
| Eye Irritation | 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 4-Nitro-1H-pyrazole-3-carboxylic acid |
| Respiratory Irritation | 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 4-Nitro-1H-pyrazole-3-carboxylic acid |
| Harmful if Swallowed | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
This table is for guidance only and is based on data for structurally related compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available data for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.
References
Personal protective equipment for handling 4-Amino-1H-pyrazole-3-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data sheets for structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Face Shield | Recommended when there is a risk of splashes.[4] | |
| Hand Protection | Chemical-resistant Gloves | Chemotherapy-grade gloves meeting ASTM D6978 standard are recommended.[5] Double gloving is a best practice. |
| Body Protection | Protective Clothing | Long-sleeved lab coat or gown.[1][6] Consider a "bunny suit" for full-body protection in high-risk scenarios.[4] |
| Apron | Chemical-resistant apron can be worn over the lab coat. | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used, especially when handling powders and in case of dust formation.[5] A full-face respirator is recommended if exposure limits are exceeded.[3] |
| Foot Protection | Shoe Covers | Two pairs of shoe covers are recommended when handling hazardous drugs.[5] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by removing all sources of ignition and ensuring a clean, uncluttered area.[3]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to avoid the formation and inhalation of dust.[3][7] Use non-sparking tools.[3]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Decontaminate all surfaces and equipment used.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[2][9] Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[8][9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[6][7] Avoid generating dust.[6][7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[3]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
